3-(Trifluoromethyl)Azetidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(trifluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-8-2-3;/h3,8H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIWJBSPWANURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712438 | |
| Record name | 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-90-7 | |
| Record name | Azetidine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(trifluoromethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available N-Boc-3-azetidinone and proceeds through a three-step sequence involving trifluoromethylation, deoxygenation, and deprotection with concurrent salt formation. This guide offers detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in three key stages, starting from the readily accessible N-Boc-3-azetidinone. The core of this strategy involves the introduction of the trifluoromethyl group at the 3-position, followed by the removal of the resulting hydroxyl group, and culminating in the deprotection of the azetidine nitrogen and formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine
This step involves the nucleophilic trifluoromethylation of N-Boc-3-azetidinone using trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethyl source.
Reaction Scheme:
Caption: Trifluoromethylation of N-Boc-3-azetidinone.
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equiv).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.
| Parameter | Value |
| Starting Material | N-Boc-3-azetidinone |
| Key Reagents | TMSCF₃, TBAF |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
| Purity | >95% after chromatography |
Step 2: Deoxygenation of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine
This step utilizes a Barton-McCombie deoxygenation reaction to remove the tertiary hydroxyl group. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which is then reduced.
Reaction Scheme:
Caption: Barton-McCombie deoxygenation of the tertiary alcohol.
Procedure:
Part A: Formation of the Xanthate Intermediate
-
To a stirred suspension of sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (CS₂, 1.5 equiv) dropwise and stir for an additional 2 hours at room temperature.
-
Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to give the crude xanthate intermediate, which can be used in the next step without further purification.
Part B: Reductive Cleavage of the Xanthate
-
Dissolve the crude xanthate intermediate in toluene under an inert atmosphere.
-
Add tributyltin hydride (Bu₃SnH, 1.5 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(trifluoromethyl)azetidine. Note: Tin byproducts can be challenging to remove. Treatment of the crude product with a solution of potassium fluoride (KF) in methanol can precipitate the tin salts, which can then be removed by filtration.
| Parameter | Value |
| Key Reagents | NaH, CS₂, MeI, Bu₃SnH, AIBN |
| Solvents | Anhydrous THF, Toluene |
| Temperature | 0 °C to reflux |
| Reaction Time | ~14 hours (two stages) |
| Typical Yield | 50-70% over two steps |
| Purity | >95% after chromatography |
Step 3: Deprotection and Formation of this compound
The final step involves the acidic removal of the Boc protecting group and the formation of the hydrochloride salt.
Reaction Scheme:
Caption: Boc deprotection and hydrochloride salt formation.
Procedure:
-
Dissolve N-Boc-3-(trifluoromethyl)azetidine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add a solution of hydrogen chloride in 1,4-dioxane (4 M, 5.0 equiv) at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The product may precipitate out of the solution.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to afford this compound as a solid.
| Parameter | Value |
| Key Reagent | HCl in 1,4-Dioxane (4M) |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
| Purity | >98% |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the overall synthesis of this compound.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Trifluoromethylation | N-Boc-3-azetidinone | N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine | 70-85 |
| 2 | Deoxygenation | N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine | N-Boc-3-(trifluoromethyl)azetidine | 50-70 |
| 3 | Deprotection & Salt Formation | N-Boc-3-(trifluoromethyl)azetidine | This compound | >90 |
| Overall | N-Boc-3-azetidinone | This compound | 31-53 |
Concluding Remarks
This technical guide outlines a robust and feasible synthetic route to this compound. The described protocols provide a solid foundation for researchers in the field of medicinal and synthetic chemistry. The key transformations, including nucleophilic trifluoromethylation and Barton-McCombie deoxygenation, are powerful tools for the synthesis of fluorinated heterocyclic compounds. Careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity on a larger scale.
In-Depth Technical Guide: 3-(Trifluoromethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 3-(trifluoromethyl)azetidine hydrochloride. This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents.
Core Chemical Properties
This compound is a heterocyclic organic compound with the CAS number 1221272-90-7.[1][2] Its structure features a four-membered azetidine ring substituted with a trifluoromethyl group at the 3-position, and it is supplied as a hydrochloride salt. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it an attractive moiety in drug design.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221272-90-7 | [1][2] |
| Molecular Formula | C₄H₆F₃N·HCl | [1][2] |
| Molecular Weight | 161.55 g/mol | [1][2] |
| Appearance | Solid (Specific color and form not consistently reported) | |
| Melting Point | Not explicitly available in the searched literature. | |
| Boiling Point | Not explicitly available in the searched literature. | [1] |
| Solubility | Not explicitly available in the searched literature. |
Spectroscopic Data
-
¹H NMR: To identify the chemical environment of the protons on the azetidine ring.
-
¹³C NMR: To identify the carbon skeleton, including the characteristic shift of the carbon bearing the trifluoromethyl group.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of trifluoromethyl-substituted azetidines is an active area of research. General synthetic strategies often involve multi-step sequences starting from readily available precursors.
One common approach involves the construction of the azetidine ring through intramolecular cyclization. For instance, the synthesis of related 2-(trifluoromethyl)azetidines has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[5] These highly strained intermediates can be ring-opened with various reagents to introduce functionality at the 3-position.[5]
The reactivity of the azetidine ring is influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which can affect the acidity of adjacent protons and the nucleophilicity of the ring nitrogen.[3]
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for this compound.
Applications in Drug Discovery
The azetidine scaffold is increasingly recognized as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure can provide conformational constraint to drug candidates, potentially improving binding affinity and selectivity for their biological targets. The incorporation of a trifluoromethyl group can further enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[3]
While specific biological activities for this compound are not extensively documented, related trifluoromethylated azetidine derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer Agents: Derivatives of 3-methoxy-3-(trifluoromethyl)azetidine have shown potential in anticancer research.[3]
-
GABA Uptake Inhibitors: Azetidine derivatives are of interest for their potential to modulate neurotransmitter systems.[3]
The development of novel therapeutics often involves the screening of compound libraries containing diverse chemical scaffolds. This compound represents a key building block for the generation of such libraries.
Experimental Workflow for Biological Screening:
Caption: A typical workflow for utilizing this compound in drug discovery.
Safety and Handling
As a hydrochloride salt, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a promising chemical entity for researchers and scientists in the field of drug development. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in medicinal chemistry.
References
- 1. This compound | CAS:1221272-90-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. This compound | 1221272-90-7 | WYB27290 [biosynth.com]
- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 4. 1221272-90-7|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(Trifluoromethyl)azetidine Hydrochloride (CAS No. 1221272-90-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)azetidine hydrochloride, with the CAS registry number 1221272-90-7, is a fluorinated heterocyclic compound. Azetidines are four-membered nitrogen-containing rings that are of significant interest in medicinal chemistry. The inclusion of a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity of molecules to their biological targets. This document provides a technical overview of the properties, synthesis, and potential applications of this compound, positioning it as a valuable building block in drug discovery and development.
Chemical and Physical Properties
A comprehensive summary of the known physical and chemical properties of this compound is presented in Table 1. While specific experimental data for this compound is limited in publicly available literature, some properties can be inferred from closely related structures and supplier specifications.
| Property | Value | Source |
| CAS Number | 1221272-90-7 | [1][2][3][4] |
| Chemical Name | This compound | [1][2][3][4] |
| Molecular Formula | C₄H₇ClF₃N | [2] |
| Molecular Weight | 161.55 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred |
| Storage Conditions | 2-8°C, Inert atmosphere, Sealed in dry | [1][5] |
Synthesis and Purification
A plausible synthetic approach, based on the synthesis of related azetidine derivatives, is outlined below. This should be considered a general guideline, and optimization would be necessary.
General Synthetic Workflow
References
Elucidation of the Molecular Structure of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3-(trifluoromethyl)azetidine hydrochloride. Due to the limited availability of a single, comprehensive public-domain source detailing the complete spectroscopic analysis of this compound, this document synthesizes expected analytical outcomes and representative experimental protocols based on established principles of organic spectroscopy and the known chemistry of azetidines and trifluoromethyl-containing compounds.
Molecular Structure and Properties
Chemical Structure:
Figure 1: Chemical structure of this compound.
Compound Identity:
| Property | Value |
| CAS Number | 1221272-90-7 |
| Molecular Formula | C₄H₆F₃N·HCl |
| Molecular Weight | 161.55 g/mol |
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound is established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, as well as the fluorine atoms in the trifluoromethyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂⁺ |
| ~4.2 - 4.4 | Multiplet | 2H | H-2ax, H-4ax |
| ~4.0 - 4.2 | Multiplet | 2H | H-2eq, H-4eq |
| ~3.5 - 3.7 | Multiplet | 1H | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Quartet J(C,F) (Hz) | Assignment |
| ~125 | ~275 | CF₃ |
| ~55 | ~30 | C3 |
| ~48 | - | C2, C4 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-75 | Singlet | CF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (relative abundance) | Assignment |
| 126.05 (100%) | [M+H]⁺ (protonated 3-(trifluoromethyl)azetidine) |
| 108.04 (Major) | [M+H - H₂O]⁺ (potential loss of water) |
| 96.04 (Major) | [M+H - CH₂NH]⁺ (ring fragmentation) |
| 69.00 (Minor) | [CF₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
Table 5: Predicted FT-IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2500 - 3000 | Strong, Broad | N-H stretch (from NH₂⁺ hydrochloride salt) |
| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1400 - 1500 | Medium | CH₂ bend |
| ~1100 - 1300 | Strong | C-F stretch (trifluoromethyl group) |
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the cyclization of a suitably substituted aminopropanol derivative. A general procedure is outlined below:
Navigating the Solubility Landscape of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the solubility characteristics of 3-(trifluoromethyl)azetidine hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the compound's solubility profile, outlines a robust experimental protocol for its determination, and presents logical workflows for solubility testing.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel building blocks like this compound, a fluorinated azetidine derivative of significant interest in medicinal chemistry, understanding its behavior in different solvent systems is paramount for successful formulation, purification, and scale-up processes. This guide addresses the current knowledge gap by providing a comprehensive overview of its expected solubility and a practical framework for its experimental determination.
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in published literature, a qualitative and estimated solubility profile can be constructed based on the fundamental principles of solvent-solute interactions and the known behavior of similar amine hydrochloride salts. As a salt, the compound is inherently polar and is expected to exhibit greater solubility in polar solvents. The trifluoromethyl group can also influence solubility.
The following table provides an estimated solubility classification in a range of common organic solvents. These estimations are based on the principle of "like dissolves like" and the general solubility trends of amine hydrochlorides. It is crucial to note that these are predictive classifications and should be confirmed by experimental data.[1][2][3][4][5]
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 5.1 | High | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the high polarity effectively solvates the salt. |
| Ethanol | 4.3 | High | Similar to methanol, ethanol is a polar protic solvent capable of strong interactions with the solute. | |
| Isopropanol | 3.9 | Medium | The increased hydrocarbon character compared to methanol and ethanol may slightly reduce its solvating power for a polar salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent with a strong ability to solvate cations. |
| Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent that is generally an excellent solvent for salts. | |
| Acetonitrile (ACN) | 5.8 | Medium | While polar, its ability to solvate ionic species can be lower than that of DMSO or DMF. | |
| Acetone | 5.1 | Low to Medium | Moderate polarity; may exhibit some solvating power but is generally less effective for salts than more polar aprotic solvents. | |
| Tetrahydrofuran (THF) | 4.0 | Low | Lower polarity and weaker solvating capabilities for ionic compounds. | |
| Nonpolar | Toluene | 2.4 | Insoluble | The nonpolar nature of toluene results in very poor interaction with the ionic hydrochloride salt. |
| Hexane | 0.1 | Insoluble | As a nonpolar hydrocarbon, it is a very poor solvent for polar and ionic compounds. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the equilibrium solubility method, which is a reliable technique for obtaining accurate solubility data.
3.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.
-
HPLC Method Development: Develop and validate a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid is necessary to ensure that a saturated solution is achieved. b. Tightly cap the vials and place them in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Sample Analysis: a. Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration standards. b. Analyze the diluted sample by HPLC along with the calibration standards.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area (or other detector response) of the calibration standards against their known concentrations. b. Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve. c. Calculate the solubility of the compound in the test solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).
Visualizing the Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: A step-by-step workflow for the experimental determination of solubility.
Caption: Decision-making process for solubility testing.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. While precise, publicly available quantitative solubility data remains limited, the provided qualitative predictions, detailed experimental protocol, and workflow diagrams offer a robust framework for initiating and conducting thorough solubility studies. Accurate experimental determination of solubility is essential for advancing the development of new chemical entities, and the methodologies outlined herein will aid in generating the reliable data needed for informed decision-making in the drug development pipeline.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
Spectroscopic and Structural Elucidation of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the characterization of 3-(trifluoromethyl)azetidine hydrochloride. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this document presents expected data based on the analysis of analogous chemical structures and established spectroscopic principles. Detailed experimental protocols are provided to enable researchers to acquire and interpret data for this and similar molecules.
Chemical and Physical Properties
This compound is a small, fluorinated heterocyclic compound. The presence of the trifluoromethyl group and the strained azetidine ring imparts unique chemical and physical properties relevant to drug discovery and development.
| Property | Value |
| Chemical Formula | C₄H₆F₃N·HCl |
| Molecular Weight | 161.55 g/mol |
| CAS Number | 1221272-90-7 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 11.5 | br s | 2H | NH₂ ⁺ |
| ~4.0 - 4.5 | m | 1H | CH -CF₃ |
| ~3.8 - 4.2 | m | 4H | CH₂ -N-CH₂ |
Note: Chemical shifts are referenced to a standard solvent signal. The broad singlet for the amine protons is due to quadrupole broadening and exchange.
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Quartet Coupling (¹JCF) | Assignment |
| ~124 | ~280 Hz | C F₃ |
| ~55 - 65 | ~30 Hz | C H-CF₃ |
| ~45 - 55 | - | C H₂-N |
Note: The trifluoromethyl group will appear as a quartet in the proton-coupled ¹³C NMR spectrum, and the adjacent methine carbon will also show coupling to the fluorine atoms.
¹⁹F NMR (Fluorine NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (³JFH) |
| ~ -70 to -80 | d | ~ 7-10 Hz |
Note: The chemical shift is relative to a standard such as CFCl₃. The signal is expected to be a doublet due to coupling with the adjacent methine proton.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3000 | Strong, Broad | N-H stretch (ammonium salt) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 1400-1600 | Medium | N-H bend |
| 1100-1350 | Strong | C-F stretch |
Mass Spectrometry (MS)
| m/z | Ion |
| 126.05 | [M+H]⁺ (free base) |
| 125.04 | [M]⁺˙ (free base) |
Note: In a typical ESI-MS experiment, the protonated molecule of the free base is expected to be the base peak. The molecular ion of the free base may also be observed.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~200 ppm.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~50 ppm.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 64-256.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine hydrochlorides.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Fragmentation (MS/MS): If desired, perform collision-induced dissociation (CID) on the parent ion to obtain structural information from the fragment ions.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to confirm the chemical structure.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. Researchers can utilize the provided expected data and experimental protocols as a starting point for their own analytical work.
Commercial Availability of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability of 3-(trifluoromethyl)azetidine hydrochloride (CAS No. 1221272-90-7), a key building block for pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on suppliers, purity, and handling considerations.
Executive Summary
This compound is a readily available reagent crucial for the synthesis of novel compounds. Multiple chemical suppliers offer this compound in various purities and quantities, catering to needs from early-stage research to larger-scale development. This guide summarizes the commercial landscape, provides a comparative analysis of supplier offerings, and outlines essential handling and experimental protocols.
Commercial Suppliers and Product Specifications
A comprehensive survey of chemical suppliers reveals a competitive market for this compound. The compound is available from a range of vendors, from large distributors to specialized niche suppliers. Purity levels typically range from 95% to over 98%, with quantities available from milligrams to multiple grams.
Below is a summary of commercial availability from various suppliers. Please note that pricing is subject to change and may vary based on quantity and supplier.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) - Representative |
| Ark Pharma Scientific Limited | 1221272-90-7 | 95% | 5g | $1050[1] |
| Biosynth | 1221272-90-7 | N/A | Inquire for details | Inquire for details |
| BLD Pharm | 1221272-90-7 | N/A | Inquire for details | Inquire for details |
| ChemScene | 2126162-29-4 (for 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride) | ≥97% | 100mg, 250mg | $77 (100mg)[2] |
| Coompo | 1221272-90-7 | 98% | 25mg, 50mg, 250mg | $110 (25mg)[3] |
| ECHO CHEMICAL CO., LTD. | 1221272-90-7 | N/A | 250mg | Inquire for details[4] |
| Sigma-Aldrich | 1221272-90-7 | N/A | Varies by supplier | Varies by supplier[5] |
| Sunway Pharm Ltd. | 1221272-90-7 | 97% | 100mg, 250mg, 1g | $41 (100mg)[6] |
| SynQuest Laboratories | 1221272-90-7 | 96% | Price on Request | Inquire for details[6] |
Experimental Protocols and Handling
General Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. Based on available safety data sheets for similar azetidine compounds, the following guidelines are recommended:
-
Storage: Store in a cool, dry, and well-ventilated area.[7] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation. Some suppliers recommend refrigeration (2-8°C).[7]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood to minimize exposure.
Synthetic Application Example
While specific, detailed experimental protocols for this exact compound are not widely published outside of patent literature, a representative synthetic procedure can be found in patent WO2023154519A1, which describes its use in a coupling reaction.[7] The general workflow for such a reaction is as follows:
Supply Chain and Procurement Logic
The procurement of this compound typically follows a standard workflow for chemical reagents. Researchers can acquire the compound through various channels, each with its own advantages.
References
- 1. This compound | 1221272-90-7 | WYB27290 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1221272-90-7 - Coompo [coompo.com]
- 4. This compound | CAS:1221272-90-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. CAS 1221272-90-7 | 3H31-7-31 | MDL MFCD16140206 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound - CAS:1221272-90-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Stability and Storage of 3-(Trifluoromethyl)azetidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(trifluoromethyl)azetidine hydrochloride (CAS No. 1221272-90-7). The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. This document outlines known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.
Chemical and Physical Properties
This compound is a substituted azetidine ring-containing compound. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is known for its unique reactivity due to ring strain, yet it is generally more stable and easier to handle than its three-membered aziridine counterpart.[1][2] The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, known for enhancing metabolic stability and bioavailability in drug candidates due to the high strength of the carbon-fluorine bond.[3] The hydrochloride salt form of the molecule typically enhances its solubility in aqueous media.[4]
Recommended Storage and Handling
To ensure the long-term integrity of this compound, proper storage and handling are paramount. Based on supplier recommendations and the general chemical nature of amine hydrochlorides and azetidine compounds, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | To minimize the rate of potential degradation reactions.[5][6] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which could participate in degradation.[7] |
| Light | Protect from light. | To prevent potential photolytic degradation.[2][6] |
| Moisture | Keep in a dry environment (desiccated). | The compound is hygroscopic and hydrolysis is a potential degradation pathway.[8] |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust.
-
Keep away from strong bases and oxidizing agents.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the known chemistry of azetidines and trifluoromethyl-containing compounds. Forced degradation studies on related structures provide valuable insights.[8][9][10]
| Degradation Type | Potential Pathway | Resulting Products |
| Hydrolytic (Acidic) | The azetidine ring is generally stable under acidic conditions due to the protonation of the nitrogen atom. | Minimal degradation expected. |
| Hydrolytic (Basic) | 1. Ring-opening of the azetidine via nucleophilic attack. 2. Hydrolysis of the trifluoromethyl group to a carboxylic acid.[11] | 1. Ring-opened amino alcohols. 2. Azetidine-3-carboxylic acid hydrochloride. |
| Oxidative | Oxidation of the azetidine nitrogen. | N-oxide derivatives. |
| Thermal | Decomposition of the azetidinium salt structure at elevated temperatures. | Various decomposition products. |
| Photolytic | Degradation induced by exposure to UV or visible light. | Photodegradation products. |
A logical workflow for investigating the stability of this compound is presented below.
The potential degradation pathways under hydrolytic and oxidative stress are visualized in the following diagram.
Experimental Protocols
The following protocols describe the general procedures for conducting forced degradation studies and developing a stability-indicating analytical method. These should be adapted and optimized for this compound.
Forced Degradation Studies
Objective: To generate potential degradation products to facilitate the development and validation of a stability-indicating analytical method.
General Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 60°C or 80°C).
-
After a specified period, dissolve the sample in the diluent to the target concentration for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][6]
-
A control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, prepare the samples for analysis.
-
Stability-Indicating HPLC Method Development
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the intact this compound from all potential degradation products.
| Parameter | Initial Conditions | Optimization Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Test different column chemistries (e.g., C8, Phenyl-Hexyl) to achieve optimal selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH adjusted) | Vary the pH and buffer type to improve peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | Test different organic modifiers to alter selectivity. |
| Gradient | 5% to 95% B over 20 minutes | Optimize the gradient slope and duration to ensure separation of all peaks. |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize resolution and run time. |
| Column Temp. | 30°C | Temperature can affect selectivity; test a range (e.g., 25-40°C). |
| Detection | UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or Charged Aerosol Detector (CAD) | Scan the UV spectrum of the parent compound to find the optimal detection wavelength. CAD is useful for non-chromophoric compounds. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Identification of Degradation Products
For the structural elucidation of any significant degradation products observed during the forced degradation studies, the following techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weight and fragmentation patterns of the degradation products. This information is crucial for proposing potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to confirm the identity of degradation products, especially after isolation by preparative HPLC.[12]
Conclusion
This compound is a relatively stable compound when stored under appropriate conditions. The primary stability concerns are potential hydrolysis of the trifluoromethyl group under basic conditions and ring-opening of the azetidine moiety. Oxidative and photolytic degradation are also possible. For rigorous applications, it is essential to store the compound under refrigerated, dry, and dark conditions. A validated stability-indicating HPLC method is crucial for monitoring the purity of the compound over time and ensuring its suitability for research and development purposes. The protocols and information provided in this guide serve as a comprehensive framework for the stability assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of the Trifluoromethyl Group in Azetidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties. When combined with the trifluoromethyl (CF3) group, a powerhouse in drug design, the resulting trifluoromethylated azetidine derivatives offer a compelling strategy to address key challenges in drug development, including metabolic stability, target potency, and bioavailability. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in azetidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The Impact of the Trifluoromethyl Group on Physicochemical Properties
The introduction of a trifluoromethyl group onto the azetidine scaffold profoundly influences its fundamental physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The strong electron-withdrawing nature and lipophilic character of the CF3 group are the primary drivers of these changes.
Basicity (pKa)
The trifluoromethyl group significantly reduces the basicity of the azetidine nitrogen. This is attributed to the strong inductive electron-withdrawing effect of the CF3 group, which decreases the electron density on the nitrogen atom, making it less likely to accept a proton. A lower pKa can be advantageous in drug design, as it can reduce off-target effects associated with interactions of highly basic amines with biological targets such as the hERG channel.
Lipophilicity (LogP)
The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1] The contribution of a CF3 group to LogP is generally positive, although the exact value is dependent on the overall molecular structure.
Table 1: Physicochemical Properties of Azetidine and its Trifluoromethylated Derivatives
| Compound | Structure | pKa (predicted) | LogP (predicted/experimental) |
| Azetidine | 11.29[2] | -0.33 (predicted) | |
| 3-(Trifluoromethyl)azetidine | ![]() | ~9.0 (estimated decrease of ~2 pKa units) | 0.5 (predicted) |
| 3-Fluoro-3-(trifluoromethyl)azetidine | ![]() | Lower than 3-(trifluoromethyl)azetidine | Higher than 3-(trifluoromethyl)azetidine |
| 1-Boc-3-(3-trifluoromethyl-phenylamino)-azetidine | ![]() | 3.90 ± 0.20[3] | 3.8 (predicted) |
| 3-(2-(Trifluoromethyl)phenoxy)azetidine | Not available | 2.2 (XLogP3)[4] |
Synthesis of Trifluoromethylated Azetidine Derivatives
Several synthetic strategies have been developed to access trifluoromethylated azetidines, reflecting their growing importance in medicinal chemistry.
General Synthetic Routes
-
Strain-Release Reactions: A powerful method involves the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various reagents to afford diversely substituted 2-(trifluoromethyl)azetidines.[5]
-
Aza-Michael Addition: The addition of nitrogen nucleophiles to β-fluoroalkylated acrylates provides a straightforward route to fluoroalkylated β-amino acid derivatives, which can be precursors to trifluoromethylated azetidines.[6]
-
From Trifluoromethylated Building Blocks: Commercially available or readily synthesized trifluoromethylated starting materials, such as trifluoroacetaldehyde derivatives or trifluoromethylated ketones, can be elaborated into the azetidine ring system through multi-step sequences.
-
Horner-Wadsworth-Emmons Reaction: This reaction can be employed to construct precursors for trifluoromethylated azetidines, for example, by reacting N-Boc-3-azetidinone with a trifluoromethylated phosphonate ylide.[7][8]
Detailed Experimental Protocol: Synthesis of a 3-(Pyrazol-1-yl)azetidine Derivative
This protocol describes a two-step synthesis of a 3-substituted azetidine derivative, which can be adapted for trifluoromethylated pyrazole analogs. The first step is a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by an aza-Michael addition.
Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [7]
-
To a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL), add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).
-
After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL).
-
Stir the resulting mixture for 1 hour.
-
Quench the reaction by the addition of water (250 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Step 2: Aza-Michael Addition with 3-(Trifluoromethyl)-1H-pyrazole [9]
-
In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol), 3-(trifluoromethyl)-1H-pyrazole (0.71 g, 5.2 mmol), and DBU (0.79 g, 5.2 mmol) in acetonitrile (3.6 mL).
-
Stir the mixture at 65 °C for 16 hours.
-
Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidine derivative.
Biological Activity and Role in Drug Discovery
The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity of azetidine derivatives by modulating their interaction with protein targets and improving their pharmacokinetic profile.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[10] Replacing a metabolically labile methyl or ethyl group with a CF3 group can block a key site of metabolism, thereby increasing the compound's half-life and bioavailability.[10]
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Heterocycles (Illustrative)
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Piperidines | Analog 18 | Non-fluorinated | < 5 | > 200 | MLM | [11] |
| Piperidines | Analog 20 | 4-Fluoro analog | > 30 | < 10 | MLM | [11] |
| Cannabinoid Agonists | Analog 29 | Piperidine | 3 | 231 | RLM | [11] |
| Cannabinoid Agonists | Analog 30 | 4,4-Difluoropiperidine | 3.5 | 198 | RLM | [11] |
MLM: Mouse Liver Microsomes; RLM: Rat Liver Microsomes. This table illustrates the general trend of increased metabolic stability upon fluorination of heterocyclic rings.
Modulation of Target Potency
The electronic properties and steric bulk of the trifluoromethyl group can lead to enhanced binding affinity for a biological target. It can participate in favorable non-covalent interactions, such as dipole-dipole interactions and hydrophobic interactions, within the active site of a protein.
Case Study: Trifluoromethylated Azetidines as TGR5 Agonists
The G-protein coupled receptor TGR5 (also known as GPBAR1) is a promising target for the treatment of type 2 diabetes and other metabolic diseases. A series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been identified as potent and orally bioavailable TGR5 agonists.
Table 3: In Vitro Activity of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 Agonists
| Compound | R | hTGR5 EC50 (nM) |
| 45a | H | 1.8 |
| 45b | Me | 2.1 |
| 45c | Et | 1.7 |
| 45d | i-Pr | 1.1 |
| 45e | c-Pr | 1.0 |
| 45f | t-Bu | 2.5 |
| 45g | Ph | 1.1 |
| 45h | 4-F-Ph | 0.8 |
Data extracted from Phillips et al., J. Med. Chem. 2014, 57, 8, 3263–3282. The data demonstrates that the trifluoromethyl-azetidine scaffold is a key component for achieving high potency at the human TGR5 receptor.
Case Study: Azetidine Derivatives as α4β7 Integrin Inhibitors
The α4β7 integrin is a key mediator of lymphocyte trafficking to the gut and is a validated target for the treatment of inflammatory bowel disease. 2-(Trifluoromethyl)azetidines have been investigated as motifs in the design of α4β7 integrin inhibitors.[5] The trifluoromethyl group in these inhibitors can enhance potency and improve pharmacokinetic properties.
Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway
Activation of TGR5 by an agonist, such as a trifluoromethylated azetidine derivative, initiates a signaling cascade that leads to various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1).
Caption: TGR5 signaling cascade initiated by an agonist.
α4β7 Integrin-Mediated Cell Adhesion
α4β7 integrin on lymphocytes binds to MAdCAM-1 on endothelial cells in the gut, leading to lymphocyte adhesion and transmigration into the intestinal tissue. Inhibitors of this interaction, which can include trifluoromethylated azetidine derivatives, block this process.
Caption: Inhibition of α4β7 integrin-MAdCAM-1 interaction.
General Experimental Workflow
The development of trifluoromethylated azetidine derivatives as drug candidates typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for drug discovery of azetidine derivatives.
Detailed Experimental Methodologies
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions: Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a methanol-water mixture). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Titration: Calibrate a pH meter with standard buffers. Place a known volume of the test compound solution in a beaker with a magnetic stirrer. Titrate the solution with the standardized acid or base, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, plot the first or second derivative of the titration curve.[2][12][13][14][15]
Determination of LogP by Shake-Flask Method
-
Pre-saturation: Shake n-octanol with water for 24 hours to pre-saturate both phases.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the other phase.
-
Equilibration: Shake the mixture for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: LogP = log ([Concentration in octanol] / [Concentration in water]).[16][17][18][19][20]
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[21]
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of azetidine-based drug candidates. Its ability to enhance metabolic stability, modulate basicity and lipophilicity, and improve target potency makes it a highly valuable substituent. The synthetic routes to trifluoromethylated azetidines are becoming increasingly accessible, and a clear understanding of their impact on biological systems, as outlined in this guide, will continue to drive the development of novel and effective therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Wittig-Horner Reaction [organic-chemistry.org]
literature review of 3-(trifluoromethyl)azetidine synthesis
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)azetidines
Introduction
Azetidines, four-membered saturated nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry.[1] Their unique, strained ring system imparts desirable conformational rigidity and three-dimensionality to molecules, often leading to improved biological activity and physicochemical properties. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] Consequently, azetidine rings bearing a trifluoromethyl substituent, particularly at the 3-position, represent a highly valuable structural motif for the development of novel therapeutics.
This technical guide provides a comprehensive review of the key synthetic strategies for constructing 3-(trifluoromethyl)azetidine derivatives. It details the experimental protocols for seminal reactions, presents quantitative data in a comparative format, and illustrates the core synthetic workflows using logical diagrams.
Synthetic Strategies and Methodologies
The synthesis of trifluoromethylated azetidines can be approached through various strategies, including the functionalization of a pre-formed azetidine ring or the cyclization of a trifluoromethyl-containing acyclic precursor.
Aza-Michael Addition to Azetidin-3-ylidene Acetates
A direct and efficient method for the synthesis of 3-substituted azetidines involves the aza-Michael addition of nitrogen nucleophiles to an exocyclic double bond at the 3-position of the azetidine ring. This approach has been successfully employed for the synthesis of azetidines bearing a 3-(trifluoromethyl)-1H-pyrazol-1-yl) group at the 3-position.[3]
The general workflow involves the reaction of a suitably protected methyl (azetidin-3-ylidene)acetate with a trifluoromethyl-substituted NH-heterocycle in the presence of a base.[3]
Caption: Aza-Michael addition workflow for synthesizing a 3-(trifluoromethyl)pyrazolyl-azetidine derivative.
-
To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1 equivalent) in acetonitrile, add 3-(trifluoromethyl)-1H-pyrazole (1 equivalent).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to afford the desired product.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-(Trifluoromethyl)-1H-pyrazole | DBU | Acetonitrile | 16 | 73 | [3] |
Intramolecular Cyclization of γ-Amino Alcohols
A prevalent strategy for forming the azetidine ring is the intramolecular cyclization of a 1,3-amino alcohol derivative.[4] While many examples in the literature focus on the synthesis of 2-(trifluoromethyl)azetidines, the fundamental approach is adaptable.[4][5] This multi-step synthesis typically begins with a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate.[5]
The sequence involves the formation of an enamine, reduction to a γ-amino alcohol, conversion of the alcohol to a good leaving group (e.g., chloride), and subsequent base-induced ring closure.[4][5]
Caption: General workflow for synthesizing trifluoromethyl-azetidines via intramolecular cyclization.
-
Step 1: Imination: Ethyl 4,4,4-trifluoroacetoacetate is condensed with a primary amine in the presence of an acid catalyst (e.g., acetic acid) to yield the corresponding enamine.[4]
-
Step 2: Reduction: The enamine intermediate is reduced, typically with a hydride source like sodium borohydride (NaBH₄), to afford the 3-alkylamino-4,4,4-trifluorobutan-1-ol.[4]
-
Step 3: Chlorination: The primary alcohol is converted to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
-
Step 4: Cyclization: The resulting γ-chloro amine undergoes an intramolecular nucleophilic substitution upon treatment with a base to form the final azetidine ring.[5]
This table summarizes representative yields for the key steps in the synthesis of 2-(trifluoromethyl)azetidines, a related class of compounds.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Imination | Ethyl 4,4,4-trifluoroacetoacetate | R-NH₂, AcOH | Enamine | High | [4] |
| Reduction | Enamine | NaBH₄ | 3-Alkylamino-4,4,4-trifluorobutan-1-ol | Good | [4] |
| Cyclization | γ-Chloro Amine | Base | 1-Alkyl-2-(trifluoromethyl)azetidine | Varies | [5] |
Ring Functionalization of Pre-formed Azetidines
Another powerful approach is the direct functionalization of a pre-existing azetidine ring. This can be achieved through various C-C or C-N bond-forming reactions at the 3-position. For instance, 3-iodoazetidine can undergo Hiyama cross-coupling reactions with arylsilanes to produce 3-arylazetidines, a method that could potentially be adapted for trifluoromethyl-containing coupling partners.[6] Similarly, azetidine sulfonyl fluorides have been used as reagents for the synthesis of 3-aryl-3-substituted azetidines.[7]
Conclusion
The synthesis of 3-(trifluoromethyl)azetidines is a field of significant interest, driven by the utility of this scaffold in drug discovery. The primary strategies reviewed include the functionalization of azetidine precursors via aza-Michael addition and the construction of the azetidine ring through intramolecular cyclization of trifluoromethyl-containing acyclic precursors. The aza-Michael addition offers a direct and efficient route to highly functionalized derivatives.[3] While many established cyclization methods yield 2-(trifluoromethyl)azetidines, the underlying principles provide a solid foundation for developing routes to the corresponding 3-substituted isomers.[4][5] Future work will likely focus on developing more modular, stereoselective, and step-economical methods to access a wider diversity of these valuable building blocks.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 3-(3,3,3-Trifluoropropyl)azetidine | Benchchem [benchchem.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Experimental Protocol for the Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of 3-(trifluoromethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The protocol is based on established synthetic methodologies for related azetidine derivatives and general organic synthesis principles.
I. Synthetic Pathway Overview
The synthesis of this compound is proposed as a three-step process commencing from the commercially available N-Boc-3-hydroxyazetidine. The key steps involve:
-
Oxidation: The hydroxyl group of N-Boc-3-hydroxyazetidine is oxidized to a ketone to furnish N-Boc-azetidin-3-one.
-
Trifluoromethylation: The ketone is converted to the trifluoromethyl group using a suitable trifluoromethylating agent.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
II. Experimental Protocols
Step 1: Synthesis of N-Boc-azetidin-3-one
-
Reaction: N-Boc-3-hydroxyazetidine → N-Boc-azetidin-3-one
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-azetidin-3-one as a white solid.
-
Step 2: Synthesis of N-Boc-3-(trifluoromethyl)azetidine
-
Reaction: N-Boc-azetidin-3-one → N-Boc-3-(trifluoromethyl)azetidine
-
Materials:
-
N-Boc-azetidin-3-one
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using DAST):
-
Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCM in a fluorinated polyethylene bottle.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-3-(trifluoromethyl)azetidine.
-
Step 3: Synthesis of this compound
-
Reaction: N-Boc-3-(trifluoromethyl)azetidine → this compound
-
Materials:
-
N-Boc-3-(trifluoromethyl)azetidine
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-3-(trifluoromethyl)azetidine (1.0 eq) in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
-
III. Quantitative Data Summary
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-hydroxyazetidine | 1.0 | Dess-Martin periodinane | 1.2 | DCM | 0 to RT | 2-3 | 85-95 |
| 2 | N-Boc-azetidin-3-one | 1.0 | DAST | 1.5 | DCM | -78 to RT | 12-18 | 50-70 |
| 3 | N-Boc-3-(trifluoromethyl)azetidine | 1.0 | HCl in 1,4-dioxane | 5.0 | Methanol | RT | 2-4 | 90-98 |
IV. Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for 3-(Trifluoromethyl)azetidine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)azetidine hydrochloride is a valuable building block in medicinal chemistry, offering a unique combination of a strained four-membered ring and a trifluoromethyl group. The azetidine scaffold provides a rigid, three-dimensional framework that can enhance the pharmacological properties of drug candidates. The trifluoromethyl group, a well-established bioisostere for a methyl group, can significantly improve metabolic stability, binding affinity, and cell permeability due to its strong electron-withdrawing nature and lipophilicity.[1] These characteristics make this compound an attractive moiety for incorporation into novel therapeutics targeting a range of diseases, including cancer and central nervous system (CNS) disorders.
Physicochemical Properties
The incorporation of the 3-(trifluoromethyl)azetidine motif can favorably modulate the physicochemical properties of a molecule, which are critical for its drug-like characteristics.
| Property | Description | Reference |
| Molecular Formula | C₄H₆F₃N·HCl | [2][3] |
| Molecular Weight | 161.55 g/mol | [2][3] |
| Structure | A four-membered heterocyclic amine with a trifluoromethyl group at the 3-position, supplied as a hydrochloride salt. | [2][3] |
| Lipophilicity | The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability. | [1] |
| Metabolic Stability | The C-F bond is highly stable, making the trifluoromethyl group resistant to metabolic degradation, often leading to an extended half-life of the drug candidate. | [4] |
| Binding Interactions | The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the azetidine nitrogen and influence hydrogen bonding and other non-covalent interactions with biological targets. | [1] |
Applications in Drug Discovery
The 3-(trifluoromethyl)azetidine scaffold has been successfully incorporated into a variety of drug candidates, demonstrating its versatility and potential. Key therapeutic areas of application include oncology and neuroscience.
Oncology
In cancer drug discovery, the 3-(trifluoromethyl)azetidine moiety has been utilized to develop potent and selective inhibitors of key signaling pathways involved in tumor growth and survival.
1. STAT3 Inhibition:
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Novel azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[5][6] These compounds have demonstrated the ability to inhibit STAT3 phosphorylation and DNA-binding activity, leading to the suppression of tumor growth.[6]
Quantitative Data for Azetidine-based STAT3 Inhibitors:
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| Analogue 7g | STAT3 | DNA-binding activity | - | MDA-MB-231 (Breast Cancer) | [6] |
| Analogue 9k | STAT3 | DNA-binding activity | - | MDA-MB-231 (Breast Cancer) | [6] |
| H172 (9f) | STAT3 | In vitro activity | 0.38 - 0.98 | - | [5] |
| H182 | STAT3 | In vitro activity | 0.38 - 0.98 | - | [5] |
2. Tubulin Polymerization Inhibition:
Microtubules are essential components of the cytoskeleton involved in cell division. Agents that disrupt microtubule dynamics are effective anticancer drugs. Analogues of the potent antitumor agent TZT-1027, incorporating a 3-aryl-azetidine moiety, have shown excellent antiproliferative activities by inhibiting tubulin polymerization.[7]
Quantitative Data for Azetidine-containing TZT-1027 Analogues:
| Compound | IC₅₀ (nM) vs. A549 (Lung Cancer) | IC₅₀ (nM) vs. HCT116 (Colon Cancer) | Reference |
| 1a | 2.2 | 2.1 | [7] |
Neuroscience
Azetidine derivatives have been investigated as potential therapeutic agents for neurological disorders due to their ability to modulate neurotransmitter systems. For instance, some azetidine-containing compounds have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors, suggesting their potential in treating conditions like epilepsy and anxiety.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a protected azetidin-3-one. The following is a representative protocol based on established synthetic methodologies for related compounds.
Step 1: Synthesis of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine
-
Materials: N-Boc-azetidin-3-one, (Trifluoromethyl)trimethylsilane (TMSCF₃), Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure: a. To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add TMSCF₃ (1.5 eq). b. Cool the reaction mixture to 0 °C in an ice bath. c. Add TBAF solution (1.1 eq) dropwise to the cooled mixture. d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. g. Extract the aqueous layer with ethyl acetate (3 x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.
Step 2: Deprotection to yield this compound
-
Materials: N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine, Hydrochloric acid solution (4 M in 1,4-dioxane) or Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure (using HCl in Dioxane): a. Dissolve N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate. b. Add the 4 M HCl in 1,4-dioxane solution (excess, e.g., 10 eq) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the deprotection by TLC or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt. g. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Alternative Procedure (using TFA): a. Dissolve N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 eq) in DCM. b. Add TFA (10-20 eq) dropwise at 0 °C. c. Stir at room temperature for 1-2 hours. d. Remove the solvent and excess TFA under reduced pressure. e. Dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. f. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
General Protocol for N-Acylation of this compound
This protocol describes the general procedure for coupling the azetidine with a carboxylic acid to introduce it into a target molecule.
-
Materials: this compound, Carboxylic acid of interest, Coupling agent (e.g., HATU, HBTU, or EDC/HOBt), Diisopropylethylamine (DIPEA) or another non-nucleophilic base, Anhydrous solvent (e.g., DMF or DCM).
-
Procedure: a. To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and HOBt (if using EDC) (1.1 eq). b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. In a separate flask, dissolve this compound (1.2 eq) in the same solvent and add DIPEA (2.5 eq) to neutralize the hydrochloride and provide a basic environment. d. Add the azetidine solution to the activated carboxylic acid mixture. e. Stir the reaction at room temperature for 12-24 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-acylated azetidine.
Conclusion
This compound is a highly promising building block for the design and synthesis of novel drug candidates. Its unique structural and electronic properties can impart favorable ADME characteristics and enhance biological activity. The synthetic protocols provided herein offer a foundation for the incorporation of this valuable scaffold into diverse molecular architectures, paving the way for the discovery of new and improved therapeutics. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
References
- 1. STAT3 signaling pathway [pfocr.wikipathways.org]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Trifluoromethyl)azetidine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)azetidine hydrochloride is a valuable building block in medicinal chemistry, offering a unique combination of a strained four-membered ring system and the electron-withdrawing trifluoromethyl group. The azetidine scaffold introduces conformational rigidity and a three-dimensional character to molecules, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding interactions, making it a desirable feature in drug design. These properties have led to the incorporation of the 3-(trifluoromethyl)azetidine moiety into a range of biologically active compounds, demonstrating its potential in the development of novel therapeutics. This document provides an overview of its applications, quantitative biological data of derived compounds, and detailed experimental protocols for its incorporation into lead molecules.
Applications in Drug Discovery
The 3-(trifluoromethyl)azetidine motif has been successfully employed in the discovery of potent and selective modulators of various biological targets. A notable example is its use in the development of agonists for the G-protein coupled receptor TGR5 (also known as GPBAR1), which is implicated in metabolic diseases such as type 2 diabetes.
TGR5 Agonists for Metabolic Diseases
Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[1] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion in a glucose-dependent manner.[2] Medicinal chemists at Novartis identified a series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent and orally bioavailable TGR5 agonists.[3] The 3-(trifluoromethyl)azetidine core was instrumental in achieving high potency and favorable pharmacokinetic properties.
The general structure-activity relationship (SAR) studies revealed that the trifluoromethyl group on the azetidine ring was crucial for potent TGR5 activation. The combination of the trifluoromethyl-azetidine scaffold with a pyrimidine moiety and a carboxamide linker led to compounds with nanomolar to sub-nanomolar potency.
Data Presentation
The following table summarizes the in vitro activity of representative trifluoromethyl-azetidine derivatives as TGR5 agonists.
| Compound ID | Structure | TGR5 EC50 (nM) [human] |
| 1 | N-((R)-1-(4-chlorophenyl)ethyl)-1-(pyrimidin-2-yl)-3-(trifluoromethyl)azetidine-2-carboxamide | 1.2 |
| 2 | 1-(5-chloropyrimidin-2-yl)-N-((R)-1-(4-chlorophenyl)ethyl)-3-(trifluoromethyl)azetidine-2-carboxamide | 0.8 |
| 3 | 1-(5-bromopyrimidin-2-yl)-N-((R)-1-(4-chlorophenyl)ethyl)-3-(trifluoromethyl)azetidine-2-carboxamide | 0.5 |
| 4 | N-((R)-1-(4-chlorophenyl)ethyl)-1-(5-methylpyrimidin-2-yl)-3-(trifluoromethyl)azetidine-2-carboxamide | 0.6 |
Data extracted from the Journal of Medicinal Chemistry, 2014, 57 (8), pp 3263-3282.[3]
Experimental Protocols
The following protocols describe the key synthetic steps for the incorporation of this compound into target molecules, based on the synthesis of TGR5 agonists.
Protocol 1: N-Arylation of this compound with 2-Chloropyrimidine (Buchwald-Hartwig Amination)
This protocol outlines the coupling of this compound with a suitable aryl halide, in this case, a substituted 2-chloropyrimidine, to form the N-aryl azetidine intermediate.
Materials:
-
This compound
-
Substituted 2-chloropyrimidine (e.g., 2-chloro-5-methylpyrimidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the substituted 2-chloropyrimidine (1.0 equivalent), and sodium tert-butoxide (2.5 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and RuPhos (0.1 equivalents) to the flask.
-
Add anhydrous toluene and anhydrous 1,4-dioxane (typically in a 1:1 ratio) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(pyrimidin-2-yl)-3-(trifluoromethyl)azetidine.
Protocol 2: Amide Coupling of N-Aryl-3-(trifluoromethyl)azetidine-2-carboxylic Acid with an Amine
This protocol describes the formation of the amide bond between the N-arylated trifluoromethyl-azetidine carboxylic acid and a primary amine using a standard peptide coupling reagent.
Materials:
-
N-(pyrimidin-2-yl)-3-(trifluoromethyl)azetidine-2-carboxylic acid
-
Primary amine (e.g., (R)-1-(4-chlorophenyl)ethylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the N-(pyrimidin-2-yl)-3-(trifluoromethyl)azetidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add this solution to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide.
Mandatory Visualizations
Caption: Synthetic workflow for TGR5 agonists.
Caption: TGR5 signaling pathway.
References
- 1. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: Structure-activity relationships, lead optimization, and chronic in vivo efficacy - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, particularly 3-aryl-azetidines, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug development. Their unique three-dimensional structure, serving as a bioisostere for various functional groups, offers improved physicochemical properties such as solubility and metabolic stability in drug candidates. The palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the synthesis of these important motifs. This document provides detailed application notes and experimental protocols for several palladium-catalyzed methods for the synthesis of 3-aryl-azetidines, including Hiyama coupling, Suzuki-Miyaura coupling, and directed C(sp³)-H arylation.
Hiyama Cross-Coupling of 3-Iodoazetidine with Arylsilanes
The Hiyama coupling provides a reliable method for the formation of C(sp³)–C(sp²) bonds and has been successfully applied to the synthesis of 3-aryl-azetidines from 3-iodoazetidine and arylsilanes. This method offers the advantage of using relatively stable and less toxic organosilane reagents.
General Reaction Scheme
Caption: General Hiyama cross-coupling reaction.
Experimental Protocol
This protocol is adapted from the work of Zou and coworkers.[1]
Materials:
-
N-protected 3-iodoazetidine (1.0 equiv)
-
Arylsilane (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add N-protected 3-iodoazetidine, arylsilane, Pd(OAc)₂, dppf, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Substrate Scope of Hiyama Coupling
The following table summarizes the yields for the synthesis of various 3-aryl-azetidines using the Hiyama coupling protocol. The protocol demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the arylsilane.[1]
| Entry | Aryl Group (Ar) in Ar-Si(OEt)₃ | Product | Yield (%) |
| 1 | Phenyl | 3-Phenyl-azetidine derivative | 88 |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-azetidine derivative | 85 |
| 3 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-azetidine derivative | 75 |
| 4 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-azetidine derivative | 72 |
| 5 | 4-(Trifluoromethyl)phenyl | 3-(4-(Trifluoromethyl)phenyl)-azetidine derivative | 68 |
| 6 | 3-Methylphenyl | 3-(3-Methylphenyl)-azetidine derivative | 80 |
| 7 | 2-Naphthyl | 3-(2-Naphthyl)-azetidine derivative | 78 |
| 8 | 3-Thienyl | 3-(3-Thienyl)-azetidine derivative | 65 |
Suzuki-Miyaura Cross-Coupling of 3-Azetidinylboronic Esters
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for C-C bond formation. In the context of 3-aryl-azetidine synthesis, this can be achieved by coupling an azetidine-3-boronic acid or its ester with an aryl halide.
General Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling.
Experimental Protocol
Materials:
-
N-protected azetidine-3-boronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine the N-protected azetidine-3-boronic acid pinacol ester, aryl halide, and potassium carbonate.
-
Add the 1,4-dioxane and water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst under the inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data: Substrate Scope of Suzuki-Miyaura Coupling
The following table presents representative yields for the Suzuki-Miyaura coupling of an N-Boc-azetidin-3-ylboronic ester with various aryl bromides.
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-N-Boc-azetidine | 85 |
| 2 | 4-Bromotoluene | 3-(4-Methylphenyl)-N-Boc-azetidine | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-N-Boc-azetidine | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-N-Boc-azetidine | 70 |
| 5 | 3-Bromopyridine | 3-(Pyridin-3-yl)-N-Boc-azetidine | 65 |
Directed C(sp³)-H Arylation of N-Substituted Azetidines
Direct C-H activation is an increasingly important strategy in organic synthesis due to its atom and step economy. For azetidines, a directing group can be employed to facilitate the selective arylation of a C(sp³)-H bond at the 3-position. Picolinamide and aminoquinoline are common directing groups for this transformation.
General Reaction Scheme
Caption: Directed C(sp³)-H arylation of azetidines.
Experimental Protocol
This protocol is a representative procedure based on directed C-H functionalization of saturated heterocycles.[2]
Materials:
-
N-Picolinamide-azetidine (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Copper(II) bromide (CuBr₂, 20 mol%)
-
Cesium acetate (CsOAc, 4.0 equiv)
-
tert-Amyl alcohol
Procedure:
-
To a reaction tube, add N-picolinamide-azetidine, aryl iodide, Pd(OAc)₂, CuBr₂, and CsOAc.
-
Evacuate and backfill the tube with an inert gas.
-
Add tert-amyl alcohol via syringe.
-
Seal the tube and stir the mixture at 110-130 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data: Substrate Scope of Directed C(sp³)-H Arylation
The following table illustrates the scope of the directed C(sp³)-H arylation with various aryl iodides. Yields can be influenced by the electronic nature of the aryl iodide.[2]
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) |
| 1 | 4-Iodoanisole | 3-(4-Methoxyphenyl)-azetidine derivative | 83 |
| 2 | 4-Iodotoluene | 3-(4-Methylphenyl)-azetidine derivative | 75 |
| 3 | 1-Fluoro-4-iodobenzene | 3-(4-Fluorophenyl)-azetidine derivative | 68 |
| 4 | Methyl 4-iodobenzoate | 3-(4-Methoxycarbonylphenyl)-azetidine derivative | 54 |
| 5 | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)-azetidine derivative | 29 |
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Hiyama couplings.
Caption: Generalized catalytic cycle for cross-coupling.
Experimental Workflow for Palladium-Catalyzed Synthesis
This diagram outlines a typical experimental workflow for the palladium-catalyzed synthesis of 3-aryl-azetidines.
Caption: Typical experimental workflow.
Conclusion
The palladium-catalyzed synthesis of 3-aryl-azetidines offers a range of versatile and efficient methods for accessing these valuable building blocks. The choice of method, whether Hiyama coupling, Suzuki-Miyaura coupling, or directed C-H arylation, will depend on the availability of starting materials, desired substrate scope, and functional group tolerance. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these transformative reactions in their synthetic endeavors.
References
Application Notes and Protocols: Strain-Release Reactions of Trifluoromethylated Azabicyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated azetidines are valuable structural motifs in medicinal chemistry, offering improved metabolic stability, bioavailability, and binding affinity in drug candidates.[1] The strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (CF3-ABBs) provide a versatile and efficient pathway to synthesize a diverse range of substituted 2-(trifluoromethyl)azetidines.[2][3] This document provides detailed application notes and experimental protocols for key strain-release reactions of these highly strained heterocycles. The inherent ring strain of azabicyclo[1.1.0]butanes drives these reactions, allowing for the formation of functionalized azetidine scaffolds under relatively mild conditions.[4][5]
I. Reaction with Benzyl Chloroformate: Synthesis of 3-Chloro-2-(trifluoromethyl)azetidines
The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate proceeds via electrophilic activation of the bridgehead nitrogen, followed by nucleophilic attack of the chloride ion. This results in the formation of 3-chloro-2-(trifluoromethyl)azetidines, which are versatile intermediates for further functionalization.[6]
Reaction Pathway
Caption: Reaction of CF3-ABB with benzyl chloroformate.
Quantitative Data
The following table summarizes the yields for the synthesis of various 3-chloro-2-(trifluoromethyl)azetidines from differently substituted CF3-ABBs.[6]
| Entry | Substrate (R group) | Product | Yield (%) |
| 1 | p-Me-C6H4 | 6b | 86 |
| 2 | p-t-Bu-C6H4 | 6c | 84 |
| 3 | p-Ph-C6H4 | 6d | 70 |
| 4 | p-F-C6H4 | 6e | 85 |
| 5 | p-Cl-C6H4 | 6f | 75 |
| 6 | p-Br-C6H4 | 6g | 61 |
| 7 | p-CF3-C6H4 | 6h | 79 |
| 8 | m-MeO-C6H4 | 6j | 82 |
| 9 | m-F-C6H4 | 6m | 67 |
| 10 | 2-Naphthyl | 6o | 78 |
| 11 | 2-Chloropyridin-5-yl | 6p | 65 |
| 12 | Cyclohexyl | 6q | 94 |
| 13 | n-Butyl | 6r | 81 |
| 14 | Isopropyl | 6s | 94 |
Experimental Protocol: Synthesis of Benzyl (2S,3R)-3-chloro-3-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate (6a)[6]
Materials:
-
2-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (5a) (200 mg, 1.00 mmol)
-
Benzyl chloroformate (0.29 mL, 2.00 mmol, 2 equiv)
-
Anhydrous acetone (2 mL)
-
Saturated aqueous solution of NaHCO3
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a solution of azabicyclobutane 5a (200 mg, 1.00 mmol) in anhydrous acetone (2 mL) at room temperature, add benzyl chloroformate (0.29 mL, 2.00 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Hydrolyze the reaction by adding a saturated aqueous solution of NaHCO3.
-
Dilute the mixture with CH2Cl2 and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
II. Reaction with Trifluoroacetic Anhydride: Synthesis of 2-(Trifluoromethyl)azetidin-3-ols
The reaction of CF3-ABBs with trifluoroacetic anhydride, followed by hydrolysis, provides access to 2-(trifluoromethyl)azetidin-3-ols.[6] This transformation proceeds through an azonium intermediate, which is then opened by a nucleophile (trifluoroacetate or water).[6] Subsequent hydrolysis of the trifluoroacetyl groups yields the desired azetidin-3-ol.[6]
Reaction Workflow
Caption: Synthesis of 2-(trifluoromethyl)azetidin-3-ols.
Quantitative Data
| Substrate | Reagent | Product | Diastereomeric Ratio (dr) | Overall Yield (%) |
| 5b | Trifluoroacetic anhydride | 15b | 96:4 | 74 |
Experimental Protocol: Synthesis of (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol (15b)[6]
Materials:
-
3-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (5b) (15 mg, 0.070 mmol)
-
Trifluoroacetic anhydride (12 µL, 0.086 mmol, 1.2 equiv)
-
Dichloromethane (CH2Cl2) (1 mL)
-
Methanol (MeOH) (0.5 mL)
-
10% aqueous solution of NaOH (0.5 mL)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve azabicyclobutane 5b (15 mg, 0.070 mmol) in CH2Cl2 (1 mL) and cool to 0 °C.
-
Add trifluoroacetic anhydride (12 µL, 0.086 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in MeOH (0.5 mL).
-
Add a 10% aqueous solution of NaOH (0.5 mL) to the resulting solution.
-
Stir the mixture for 18 hours at room temperature.
-
Dilute the reaction mixture with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain the desired azetidin-3-ol.
III. Palladium-Catalyzed Hydrogenolysis: Synthesis of cis-3-Aryl-2-(trifluoromethyl)azetidines
Palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provides a direct route to cis-2,3-disubstituted azetidines.[6] This method offers a convenient entry to these valuable building blocks.
Logical Relationship Diagram
Caption: Key elements of Pd-catalyzed hydrogenolysis.
Quantitative Data
Further investigation of published literature is recommended to obtain a comprehensive table of yields for various substrates in palladium-catalyzed hydrogenolysis reactions of trifluoromethylated azabicyclobutanes.
Experimental Protocol
A general procedure for palladium-catalyzed hydrogenolysis would involve the following steps. Specific conditions may vary based on the substrate and catalyst used.
General Procedure:
-
In a suitable reaction vessel, dissolve the 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in an appropriate solvent (e.g., methanol, ethyl acetate).
-
Add a palladium catalyst (e.g., Pd/C, Pd(OH)2/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cis-3-aryl-2-(trifluoromethyl)azetidine.
Conclusion
The strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes represent a powerful strategy for the synthesis of medicinally relevant trifluoromethylated azetidines. The protocols and data presented herein provide a foundation for researchers to utilize these transformations in the development of novel chemical entities. The versatility of the azabicyclobutane core allows for the introduction of diverse functionalities, making it a valuable platform for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Chimie Moléculaire, Macromoléculaire et Matériaux (C3M) : Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes [c3m.espci.fr]
- 3. researchgate.net [researchgate.net]
- 4. pmf.unizg.hr [pmf.unizg.hr]
- 5. Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Azetidine Rings via aza-Michael Addition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of azetidine rings using the aza-Michael addition. This method offers a robust and versatile strategy for the synthesis of novel azetidine derivatives, which are valuable scaffolds in medicinal chemistry and drug development. The protocols and data presented are based on established synthetic methodologies, focusing on the addition of various amine nucleophiles to an electron-deficient alkene on the azetidine ring.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in pharmaceutical research due to their unique structural and physicochemical properties.[1] Incorporating the azetidine motif into drug candidates can lead to improved metabolic stability, enhanced solubility, and better binding affinity. The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction.[2][3] When applied to azetidine-based Michael acceptors, it provides a straightforward and efficient route to a diverse range of functionalized azetidine derivatives.[2][4] This document outlines the application of the aza-Michael addition for the synthesis of 3-substituted azetidines, which are key intermediates for the development of novel therapeutics.[2]
Reaction Scheme
The general strategy involves the reaction of an N-protected azetidine-based Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, with various heterocyclic amines. The reaction is typically catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][5]
Caption: General scheme of the DBU-catalyzed aza-Michael addition.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of functionalized azetidines via aza-Michael addition.
Caption: Experimental workflow for the aza-Michael addition.
Data Presentation
The following tables summarize the results of the aza-Michael addition of various heterocyclic amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[2]
Table 1: Aza-Michael Addition with Heterocyclic Aliphatic Amines [2]
| Entry | Heterocyclic Amine | Time (h) | Product | Yield (%) |
| 1 | Azetidine | 4 | 1,3'-Biazetidine derivative | 64 |
| 2 | Pyrrolidine | 4 | 3-(Pyrrolidin-1-yl)azetidine derivative | 81 |
| 3 | Piperidine | 4 | 3-(Piperidin-1-yl)azetidine derivative | 78 |
| 4 | Morpholine | 4 | 3-(Morpholin-4-yl)azetidine derivative | 83 |
| 5 | Thiomorpholine | 4 | 3-(Thiomorpholin-4-yl)azetidine derivative | 75 |
| 6 | N-Boc-piperazine | 4 | 3-(4-Boc-piperazin-1-yl)azetidine derivative | 85 |
| 7 | N-Methylpiperazine | 4 | 3-(4-Methylpiperazin-1-yl)azetidine derivative | 72 |
| 8 | 3-(Boc-amino)pyrrolidine | 4 | 3-(3-(Boc-amino)pyrrolidin-1-yl)azetidine derivative | 68 |
| 9 | 3-(Boc-amino)piperidine | 4 | 3-(3-(Boc-amino)piperidin-1-yl)azetidine derivative | 65 |
Table 2: Aza-Michael Addition with Heterocyclic Aromatic Amines [2]
| Entry | Heterocyclic Amine | Time (h) | Product | Yield (%) |
| 1 | 1H-Pyrazole | 16 | 3-(Pyrazol-1-yl)azetidine derivative | 83 |
| 2 | 4-Bromo-1H-pyrazole | 16 | 3-(4-Bromo-pyrazol-1-yl)azetidine derivative | 82 |
| 3 | 3-Trifluoromethyl-1H-pyrazole | 16 | 3-(3-Trifluoromethyl-pyrazol-1-yl)azetidine derivative | 73 |
| 4 | 1H-Indazole | 16 | 3-(Indazol-1-yl)azetidine derivative | 71 |
| 5 | 1H-Imidazole | 16 | 3-(Imidazol-1-yl)azetidine derivative | 53 |
| 6 | 1H-Benzimidazole | 16 | 3-(Benzimidazol-1-yl)azetidine derivative | 56 |
| 7 | 1H-Indole | 16 | 3-(Indol-1-yl)azetidine derivative | 55 |
| 8 | 1H-1,2,4-Triazole | 16 | 3-(1,2,4-Triazol-1-yl)azetidine derivative | 75 |
Experimental Protocols
Materials and Methods
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
-
Appropriate N-heterocyclic amine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
General Protocol for the Synthesis of Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates [5]
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL), add the appropriate N-heterocyclic amine (5.2 mmol).
-
Add DBU (0.79 g, 5.2 mmol) to the reaction mixture.
-
Stir the mixture at 65 °C for the time indicated in Tables 1 and 2 (typically 4-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized azetidine product.
Logical Relationship of the Synthetic Strategy
The following diagram illustrates the logical progression from the starting materials to the final functionalized azetidine, highlighting the key chemical transformations.
References
- 1. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Functionalization of 3-(Trifluoromethyl)azetidine
Introduction
3-(Trifluoromethyl)azetidine is a highly valuable saturated heterocycle in modern drug discovery and medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile, rigid scaffold that can improve pharmacokinetic properties when replacing more common motifs like piperidines.[2][3] The secondary amine of 3-(trifluoromethyl)azetidine provides a key reaction site for N-functionalization, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
These application notes provide detailed protocols for the most common and effective methods for the N-functionalization of 3-(trifluoromethyl)azetidine, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation.
Overview of N-Functionalization Pathways
The secondary amine of 3-(trifluoromethyl)azetidine can be readily derivatized through several robust synthetic transformations. These methods allow for the introduction of a wide array of substituents, each potentially modulating the biological activity and physicochemical properties of the resulting molecule. The primary pathways for functionalization are summarized below.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 3-(Trifluoromethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of bioactive molecules incorporating the 3-(trifluoromethyl)azetidine scaffold. This unique building block is of significant interest in medicinal chemistry due to the favorable physicochemical and pharmacological properties imparted by the trifluoromethyl group and the azetidine ring. The following sections detail synthetic strategies, experimental protocols, and the biological context of these promising compounds.
Introduction to 3-(Trifluoromethyl)azetidine in Drug Discovery
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained considerable attention in drug discovery as a versatile scaffold.[1] Its rigid structure can enhance metabolic stability, improve aqueous solubility, and provide specific vectors for substituent placement, thereby influencing binding affinity and selectivity for biological targets.[2] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to modulate a compound's properties. The high electronegativity of the CF3 group can alter the pKa of nearby functionalities, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[3]
The combination of these two motifs in 3-(trifluoromethyl)azetidine hydrochloride (a commercially available starting material) offers a valuable building block for the synthesis of novel bioactive molecules with potentially improved pharmacokinetic and pharmacodynamic profiles.[4]
Synthesis of Bioactive Molecules: N-Aroyl-3-(trifluoromethyl)azetidine Derivatives
A key synthetic transformation to generate bioactive molecules from 3-(trifluoromethyl)azetidine is N-acylation, particularly with aromatic and heteroaromatic carboxylic acids. This amide bond formation is a robust and versatile method for introducing diverse functionalities and exploring structure-activity relationships (SAR).
General Workflow for the Synthesis of N-Aroyl-3-(trifluoromethyl)azetidine Derivatives
The synthesis of N-aroyl-3-(trifluoromethyl)azetidine derivatives typically follows a straightforward workflow involving the coupling of 3-(trifluoromethyl)azetidine with a suitable aroyl chloride or carboxylic acid.
Caption: General workflow for the synthesis of N-aroyl-3-(trifluoromethyl)azetidine derivatives.
Application in Targeting the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and differentiation. Aberrant STAT3 signaling is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[5] Small molecule inhibitors that can disrupt the STAT3 signaling cascade are of significant interest in oncology drug discovery.
Azetidine-containing compounds have emerged as a promising class of STAT3 inhibitors.[6][7][8] These inhibitors are designed to interfere with STAT3 dimerization, DNA binding, or nuclear translocation, thereby preventing the transcription of downstream target genes involved in tumor cell survival and proliferation.
STAT3 Signaling Pathway and Point of Intervention
The diagram below illustrates a simplified representation of the STAT3 signaling pathway and highlights the point of intervention for small molecule inhibitors.
Caption: Simplified STAT3 signaling pathway and the intervention by azetidine-based inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of bioactive molecules incorporating the 3-(trifluoromethyl)azetidine scaffold.
Protocol 1: Synthesis of N-(4-chlorobenzoyl)-3-(trifluoromethyl)azetidine
This protocol describes the synthesis of a representative N-aroyl-3-(trifluoromethyl)azetidine derivative.
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorobenzoyl)-3-(trifluoromethyl)azetidine.
Protocol 2: In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is for evaluating the inhibitory activity of synthesized compounds on STAT3 DNA-binding.[6]
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)
-
Synthesized azetidine compounds dissolved in DMSO
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe
-
Poly(dI-dC)
-
Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol)
-
Loading dye
-
Non-denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare reaction mixtures containing nuclear extract, poly(dI-dC), and varying concentrations of the test compound or DMSO (vehicle control) in binding buffer.
-
Incubate the mixtures at room temperature for 30 minutes to allow for inhibitor binding to STAT3.
-
Add the radiolabeled hSIE probe to each reaction and incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.
-
Add loading dye to each sample.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 DNA-binding activity and calculate the IC50 value.
Data Presentation
The inhibitory activities of a series of azetidine-based STAT3 inhibitors are summarized in the table below. While these specific examples are (R)-azetidine-2-carboxamide analogues, they provide a valuable reference for the potential potency of compounds derived from the 3-(trifluoromethyl)azetidine scaffold.[6][5]
| Compound ID | Structure/Description | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) | Reference |
| 5a | (R)-azetidine-2-carboxamide analog | 0.55 | > 18 | > 18 | [6] |
| 5o | (R)-azetidine-2-carboxamide analog | 0.38 | > 18 | > 18 | [6] |
| 8i | (R)-azetidine-2-carboxamide analog | 0.34 | > 18 | > 18 | [6] |
| H172 (9f) | Azetidine-based inhibitor | 0.38 - 0.98 | > 15.8 | > 15.8 | [5][7] |
| H182 | Azetidine-based inhibitor | 0.38 - 0.98 | > 15.8 | > 15.8 | [5][7] |
Note: The data presented are for azetidine-2-carboxamide analogs and serve as a benchmark for the potential of azetidine-containing STAT3 inhibitors. Specific data for 3-(trifluoromethyl)azetidine derivatives would require further experimental investigation.
Conclusion
The 3-(trifluoromethyl)azetidine scaffold represents a promising starting point for the development of novel bioactive molecules. The synthetic protocols outlined provide a clear path for the generation of diverse compound libraries. The application of these compounds as potential STAT3 inhibitors highlights their relevance in oncology drug discovery. Further exploration of this scaffold in various therapeutic areas is warranted to fully realize its potential in medicinal chemistry.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application of 3-(Trifluoromethyl)azetidine in Central Nervous System Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). The unique physicochemical properties of fluorine, such as high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. When incorporated into a strained four-membered ring system like azetidine, the trifluoromethyl group (CF3) can impart profound effects on the molecule's conformation, basicity, and overall pharmacological profile.
This document provides detailed application notes and experimental protocols for the utilization of the 3-(trifluoromethyl)azetidine moiety in CNS drug development. This scaffold shows promise as a key building block for novel therapeutics targeting a range of CNS disorders. Its application is particularly relevant in the design of modulators for key neurotransmitter systems, including dopamine and serotonin pathways.
Key Physicochemical Properties and Rationale for Use in CNS Drug Design
The 3-(trifluoromethyl)azetidine scaffold offers a unique combination of properties that make it an attractive component for CNS drug candidates:
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Enhanced Brain Penetration: The trifluoromethyl group significantly increases the lipophilicity of the azetidine ring. This enhanced lipophilicity can facilitate passage across the blood-brain barrier (BBB), a critical step for any CNS-acting drug.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer half-life and improved pharmacokinetic profile of the drug candidate.
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the basicity (pKa) of the azetidine nitrogen. This can be advantageous in reducing off-target effects, particularly at aminergic G-protein coupled receptors (GPCRs), and can fine-tune the binding affinity for the intended target.
-
Conformational Restriction: The rigid azetidine ring restricts the conformational flexibility of the molecule. This can lead to higher binding affinity and selectivity for the target receptor by locking the pharmacophore in a more bioactive conformation.
Application Notes: Targeting Catecholaminergic Neurotransmission
A promising application of the 3-(trifluoromethyl)azetidine scaffold is in the development of modulators of catecholaminergic neurotransmission, which plays a crucial role in mood, cognition, and motor control. Dysregulation of this system is implicated in numerous CNS disorders, including schizophrenia, depression, and Parkinson's disease.
A patent for 3-(polyfluorophenoxy)azetidine derivatives highlights their potential as modulators of monoamine levels, such as dopamine, norepinephrine, and serotonin, in the cerebral cortex. While this patent focuses on polyfluorinated phenyl ethers, the core 3-substituted azetidine scaffold provides a valuable starting point for the design of novel CNS agents. By replacing the polyfluorophenoxy group with other functionalities, a diverse range of compounds targeting various CNS receptors can be synthesized.
Signaling Pathway of Dopamine D2 Receptor Modulation
Dopamine D2 receptors are a key target for antipsychotic medications. Antagonism of these receptors in the mesolimbic pathway is thought to mediate the therapeutic effects of these drugs. The following diagram illustrates the general signaling pathway of a Gαi-coupled GPCR like the D2 receptor.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of novel 3-(trifluoromethyl)azetidine derivatives as CNS drug candidates.
I. Synthesis of 3-(Trifluoromethyl)azetidine Derivatives
While a direct, high-yield synthesis of 3-(trifluoromethyl)azetidine can be challenging, several synthetic routes can be envisioned based on existing literature for substituted azetidines. One potential approach involves the cyclization of a suitably protected γ-amino alcohol precursor bearing a trifluoromethyl group.
Workflow for Synthesis of N-Aryl-3-(Trifluoromethyl)azetidine Derivatives
Protocol: Synthesis of a 3-(Polyfluorophenoxy)azetidine Derivative (Adapted from Patent Information)
This protocol is a conceptual adaptation based on patent literature and may require optimization.
-
Preparation of N-Boc-3-hydroxyazetidine: Commercially available N-Boc-3-azetidinone is reduced using a suitable reducing agent (e.g., sodium borohydride) in a solvent like methanol to yield N-Boc-3-hydroxyazetidine.
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Mitsunobu Reaction: To a solution of N-Boc-3-hydroxyazetidine and a polyfluorophenol (e.g., 2,3,5,6-tetrafluorophenol) in an appropriate solvent (e.g., tetrahydrofuran), a phosphine reagent (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate) are added. The reaction is stirred at room temperature until completion.
-
Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the N-Boc-3-(polyfluorophenoxy)azetidine.
-
Deprotection: The Boc protecting group is removed by treatment with an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to afford the 3-(polyfluorophenoxy)azetidine as a salt.
-
Further Derivatization (Optional): The free secondary amine can be further functionalized through various reactions such as N-alkylation or N-acylation to generate a library of derivatives.
II. In Vitro Biological Evaluation: Radioligand Binding Assay for Dopamine D2 Receptor
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.
Protocol: Dopamine D2 Receptor Radioligand Displacement Assay
-
Membrane Preparation:
-
Homogenize rat striatal tissue or membranes from cells expressing the human dopamine D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 120 mM NaCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]-spiperone at a concentration near its Kd), and varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻⁵ M).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
References
Application Notes and Protocols for Incorporating 3-(Trifluoromethyl)azetidine into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity. 3-(Trifluoromethyl)azetidine-3-carboxylic acid, a conformationally constrained proline analogue, offers a unique combination of a rigid four-membered ring and the electron-withdrawing trifluoromethyl group. This modification can significantly influence peptide backbone conformation and introduce beneficial physicochemical properties. These application notes provide detailed protocols for the incorporation of Fmoc-3-(trifluoromethyl)azetidine-3-carboxylic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) and outline its potential impact on peptide characteristics.
Key Physicochemical Properties and Rationale for Incorporation
The introduction of a 3-(trifluoromethyl)azetidine moiety can impart several desirable properties to a peptide scaffold:
-
Conformational Rigidity: The strained azetidine ring restricts the peptide backbone's flexibility more than a standard proline residue, which can pre-organize the peptide into a bioactive conformation and reduce the entropic penalty upon binding to a target.[1]
-
Metabolic Stability: The trifluoromethyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in biological systems.[2][3] The azetidine ring itself can also confer resistance to proteolysis.[4]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the azetidine nitrogen, which may be beneficial for optimizing interactions with biological targets and improving pharmacokinetic properties.
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of the amino acid residue, which can improve membrane permeability and cellular uptake.
-
Unique Structural Motif: The azetidine ring serves as a bioisostere for a trans amide bond, potentially stabilizing conformations that are otherwise difficult to access.[4]
Data Presentation: Expected Impact on Peptide Properties
The following tables summarize the anticipated quantitative effects of incorporating 3-(trifluoromethyl)azetidine into a model peptide sequence. Researchers should populate these tables with their own experimental data for specific peptide sequences.
Table 1: Coupling Efficiency of Fmoc-3-(trifluoromethyl)azetidine-3-carboxylic acid
| Coupling Reagent | Activation Time (min) | Coupling Time (h) | Equivalents of Amino Acid | Equivalents of Coupling Reagent | Coupling Yield (%) | Notes |
| HATU/DIPEA | 5 | 2 | 3 | 3 | >95 (Expected) | Recommended for sterically hindered amino acids. |
| HBTU/DIPEA | 5 | 2 | 3 | 3 | >90 (Expected) | Standard and effective coupling reagent. |
| DIC/Oxyma | 10 | 4 | 3 | 3 | >85 (Expected) | Cost-effective; may require longer coupling times. |
**Table 2: Physicochemical Properties of a Model Peptide (e.g., Ac-Ala-X-Ala-NH₂) **
| Peptide (X =) | Molecular Weight (Da) | HPLC Retention Time (min) | LogD (pH 7.4) | Solubility (µg/mL) |
| Proline | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3-(trifluoromethyl)azetidine | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Proteolytic Stability of a Model Peptide
| Peptide (X =) | Enzyme | Half-life (t½) in Plasma (min) | Half-life (t½) with Trypsin (min) | Half-life (t½) with Chymotrypsin (min) |
| Proline | N/A | [Insert Data] | [Insert Data] | [Insert Data] |
| 3-(trifluoromethyl)azetidine | N/A | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS). Adjustments may be necessary depending on the specific peptide sequence and the available laboratory equipment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workstation Setup
This protocol outlines the general workflow for SPPS.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, scalable, multi-step synthesis route for 3-(trifluoromethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The protocols are designed with a focus on scalability, safety, and efficiency, making them suitable for drug development and manufacturing environments.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a four-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The overall strategy involves:
-
Oxidation: Conversion of the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, 1-Boc-3-azetidinone.
-
Trifluoromethylation: Nucleophilic addition of a trifluoromethyl group to the ketone to form tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate.
-
Deoxygenation: Removal of the tertiary hydroxyl group to yield tert-butyl 3-(trifluoromethyl)azetidine-1-carboxylate.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt to afford the final product.
Experimental Protocols and Data
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (2)
The oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (1) to the key intermediate ketone (2) can be achieved using several methods. For large-scale synthesis, Swern oxidation is a cost-effective option, though it requires cryogenic conditions and careful management of byproducts.[1][2] An alternative is the use of Dess-Martin periodinane (DMP), which offers milder conditions but is more expensive and can be explosive on a large scale.[3][4][5]
Protocol: Swern Oxidation [1][2][6]
A solution of oxalyl chloride in a suitable solvent is cooled, followed by the addition of dimethyl sulfoxide (DMSO). The alcohol substrate is then added, and after the reaction is complete, a tertiary amine base is used for the final elimination step.
| Parameter | Value |
| Starting Material | tert-Butyl 3-hydroxyazetidine-1-carboxylate (1) |
| Reagents | Oxalyl chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 85-95% |
| Scale-Up Considerations | Requires precise temperature control to avoid side reactions. Generates gaseous byproducts (CO, CO₂, dimethyl sulfide) that need to be safely vented.[1][7] Continuous flow reactors can improve safety and control on a large scale.[6][7] |
dot
Step 2: Synthesis of tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate (3)
The nucleophilic trifluoromethylation of ketone (2) is effectively carried out using the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a catalytic amount of a fluoride source.[8][9][10]
Protocol: Nucleophilic Trifluoromethylation [8][9][11]
To a solution of the ketone in an anhydrous aprotic solvent, a catalytic amount of a fluoride initiator is added, followed by the slow addition of the Ruppert-Prakash reagent at a low temperature.
| Parameter | Value |
| Starting Material | tert-Butyl 3-oxoazetidine-1-carboxylate (2) |
| Reagents | Trimethyl(trifluoromethyl)silane (TMSCF₃), Tetrabutylammonium fluoride (TBAF) or Cesium fluoride (CsF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 70-90% |
| Scale-Up Considerations | The reaction is exothermic and requires careful temperature control during the addition of TMSCF₃. The use of anhydrous conditions is crucial for high yields.[8] |
dot
Step 3: Synthesis of tert-Butyl 3-(trifluoromethyl)azetidine-1-carboxylate (4)
The deoxygenation of the tertiary alcohol (3) can be challenging. An effective method for scalable synthesis is ionic reduction using a silane in the presence of a strong acid.[12][13][14] The Barton-McCombie deoxygenation is an alternative but involves toxic tin reagents, making it less suitable for large-scale production.[15][16][17]
Protocol: Ionic Reduction [12][13][18]
The tertiary alcohol is dissolved in a suitable solvent and treated with a trialkylsilane and a strong acid. The reaction proceeds via a stabilized carbocation intermediate.
| Parameter | Value |
| Starting Material | tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate (3) |
| Reagents | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 60-80% |
| Scale-Up Considerations | The reaction can be exothermic upon addition of the acid. Careful control of the addition rate and temperature is necessary. The use of corrosive trifluoroacetic acid requires appropriate handling and equipment. |
dot
Step 4: Synthesis of this compound (5)
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected amine with a strong acid.[19][20][21][22]
Protocol: Deprotection and Salt Formation [19][20]
The Boc-protected azetidine is dissolved in a suitable solvent and treated with an excess of hydrochloric acid. The product precipitates as the hydrochloride salt and can be isolated by filtration.
| Parameter | Value |
| Starting Material | tert-Butyl 3-(trifluoromethyl)azetidine-1-carboxylate (4) |
| Reagents | Hydrochloric acid (HCl) |
| Solvent | Isopropanol, Dioxane, or Acetone |
| Temperature | 0 °C to 50 °C |
| Typical Yield | >90% |
| Scale-Up Considerations | The reaction is generally exothermic and involves the evolution of isobutylene gas, which must be safely vented.[22] The choice of solvent can influence the crystallinity and ease of isolation of the final product.[19][20] Using concentrated aqueous HCl in acetone is a reported scalable method.[19][20] |
dot
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silane Reduction of... - Gelest [technical.gelest.com]
- 13. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]
- 14. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 22. Acids - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Trifluoromethyl)azetidine Hydrochloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(trifluoromethyl)azetidine hydrochloride via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The compound is coming out of the solution at a temperature above its melting point in the chosen solvent system. This can occur if the solution is too concentrated or cools too rapidly.[1][2][3]
-
Suggested Solution:
-
Reheat the mixture until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can achieve this by leaving the flask on a cooling hot plate or insulating it to slow heat loss.[2]
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution may be supersaturated, or there are no nucleation sites for crystal growth to begin.[4] It's also possible that too much solvent was used, and the solution is not saturated enough for crystals to form.[1][2][4]
-
Suggested Solution:
-
Induce Crystallization:
-
Increase Concentration: If induction methods fail, it is likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]
-
Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath or a freezer may induce crystallization, although this can sometimes lead to the formation of smaller, less pure crystals.[5]
-
Issue 3: The recrystallization yield is very low.
-
Possible Cause: Several factors can contribute to a poor yield:
-
Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][4]
-
The crystals were filtered before crystallization was complete.
-
The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[4]
-
Premature crystallization occurred during a hot filtration step.
-
-
Suggested Solution:
-
Before filtering, cool the solution in an ice bath to maximize crystal formation.
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]
-
To check if a significant amount of product remains in the mother liquor, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: As a hydrochloride salt, 3-(trifluoromethyl)azetidine is a polar compound. Therefore, polar solvents are generally the most suitable for its recrystallization.[6] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] Good starting points for solvent screening would be alcohols (like isopropanol or ethanol), water, or mixtures of these with a less polar co-solvent.
Q2: My 3-(trifluoromethyl)azetidine free base is an oil and won't crystallize. What should I do?
A2: If the free amine is an oil or a low-melting solid, converting it to its hydrochloride salt is an effective strategy to induce crystallization.[6] This can be achieved by dissolving the amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.[6][7] The resulting salt is typically a crystalline solid that can be purified by recrystallization.
Q3: How can I remove colored impurities during recrystallization?
A3: If your solution of this compound has a noticeable color from impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1] After adding the charcoal, the solution must be hot filtered to remove it.
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the purity of the starting material and the specific equipment used.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For this compound, isopropanol, ethanol, or a mixture of ethanol and ethyl acetate are good candidates.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove any insoluble impurities (and charcoal, if used), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
| Parameter | Recommended Value/Solvent | Notes |
| Recrystallization Solvents | Isopropanol, Ethanol, Methanol, Water | Amine salts are polar and require polar solvents.[6] |
| Solvent Pairs | Ethanol/Ethyl Acetate, Methanol/Toluene | A solvent pair can be used where the compound is soluble in the first solvent and insoluble in the second. |
| Cooling Temperature | 0-5 °C (Ice Bath) | Lower temperatures generally decrease the solubility of the compound, leading to a higher yield. |
| Washing Solvent | Ice-cold recrystallization solvent | Using a warm or room temperature solvent will redissolve the product and lower the yield.[4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Azetidines
Welcome to the technical support center for the synthesis of trifluoromethylated azetidines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is unexpectedly low. What are the common causes and how can I improve it?
Low yields are a frequent issue in azetidine synthesis, often attributed to the inherent strain of the four-membered ring, catalyst deactivation, or competing side reactions.[1]
Troubleshooting Steps:
-
Assess Reagent and Solvent Quality:
-
Moisture: Many catalysts, particularly Lewis acids like La(OTf)₃, are hygroscopic and can be deactivated by water.[1] Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Use freshly purified reagents. Starting materials with impurities can inhibit the catalyst or lead to unforeseen side products.
-
-
Optimize Reaction Conditions:
-
Temperature & Time: An incomplete reaction may require longer reaction times or higher temperatures. For instance, switching from refluxing dichloromethane (CH₂Cl₂) to a higher-boiling solvent like 1,2-dichloroethane (DCE) can sometimes drive the reaction to completion.[1][2]
-
Catalyst Loading: While increasing catalyst loading might seem intuitive, it can sometimes promote side product formation.[1] It's crucial to screen different catalyst loadings systematically.
-
-
Investigate Side Reactions:
-
The formation of more stable five-membered rings (pyrrolidines) or ring-opened products can significantly reduce the yield of the desired azetidine.[1] Analyze your crude reaction mixture by NMR or LC-MS to identify major byproducts.
-
// Edges Start -> Reagents [color="#5F6368"]; Reagents -> Conditions [color="#5F6368"]; Conditions -> Byproducts [color="#5F6368"]; Byproducts -> Opt_Solvent [minlen=2, lhead=cluster_Optimization, color="#5F6368"]; Opt_Solvent -> Opt_Catalyst [color="#5F6368"]; Opt_Catalyst -> Opt_Substrate [color="#5F6368"]; Opt_Substrate -> End [minlen=2, lhead=cluster_End, color="#5F6368"]; } mend Caption: A troubleshooting workflow for diagnosing and resolving low yields.
Q2: I'm observing significant formation of a ring-opened byproduct. How can this be minimized?
Ring-opening is a common side reaction driven by the azetidine ring strain (~25.4 kcal/mol).[3][4] The presence of an electron-withdrawing trifluoromethyl group can activate the ring, making it susceptible to nucleophilic attack, particularly under acidic or basic conditions.[3][5]
Mitigation Strategies:
-
Control pH: Avoid strongly acidic or basic conditions during reaction workup and purification. Use buffered aqueous solutions if necessary.
-
Protecting Groups: The choice of the nitrogen protecting group is critical. A bulky or electron-withdrawing protecting group can influence the stability and reactivity of the azetidine ring.
-
Temperature Control: Thermal decomposition can also lead to ring-opening.[3] Running reactions at the lowest effective temperature and minimizing exposure to high heat during solvent removal is advisable.
-
Nucleophile Choice: In syntheses involving ring-opening of a precursor (e.g., an azabicyclobutane), the choice of nucleophile and reaction conditions determines the outcome. For instance, reacting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate yields 3-chloroazetidines, while palladium-catalyzed hydrogenolysis can provide cis-2,3-disubstituted azetidines.[6][7]
Q3: My cyclization reaction is forming a five-membered ring (pyrrolidine) instead of the four-membered azetidine. How can I improve regioselectivity?
The formation of a thermodynamically more stable five-membered ring is a classic competing reaction pathway.[1]
Solutions to Improve Regioselectivity:
-
Substrate Geometry: The stereochemistry of the starting material can be decisive. For example, in the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines, cis-epoxides strongly favor the C3-attack required for 4-exo-tet cyclization to form azetidines. In contrast, trans-epoxides tend to yield pyrrolidines.[1]
-
Catalyst Choice: The nature of the catalyst plays a crucial role. Screening different Lewis or Brønsted acids can significantly alter the regiochemical outcome. La(OTf)₃ has been shown to be effective in promoting azetidine formation from specific substrates.[1][2]
| Catalyst | Solvent | Outcome for cis-3,4-epoxy amine (1aa) | Yield of Azetidine (2aa) | Ref |
| La(OTf)₃ | DCE (reflux) | High selectivity for Azetidine | 81% | [2] |
| La(OTf)₃ | Benzene (reflux) | Lower selectivity | - | [2] |
| Sc(OTf)₃ | DCE (reflux) | Good selectivity | 77% | [2] |
| Yb(OTf)₃ | DCE (reflux) | Good selectivity | 72% | [2] |
| Ni(ClO₄)₂·6H₂O | DCE (reflux) | Complex mixture, low yield | Low | [2] |
| TfOH | DCE (reflux) | Complex mixture, low yield | Low | [2] |
| No Catalyst | DCE (reflux) | No reaction / Complex mixture | 0% | [2] |
Table 1. Effect of different catalysts on the regioselectivity of cyclization, highlighting the superior performance of La(OTf)₃ in DCE for azetidine synthesis.[2]
Q4: The purification of my trifluoromethylated azetidine by column chromatography is difficult. What are some alternative strategies?
Purification can be challenging due to the potential volatility of small azetidine derivatives and their polarity, which can lead to streaking on silica gel columns.
Purification Tips:
-
Column Deactivation: Basic amines like azetidines can interact strongly with acidic silica gel. Pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) or using deactivated/basic alumina can significantly improve chromatographic performance.
-
Alternative Stationary Phases: Consider using reversed-phase chromatography (C18) for polar compounds that are difficult to separate on normal phase silica.
-
Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material. Screen various solvent systems to induce crystallization.
-
Salt Formation: Convert the basic azetidine into a salt (e.g., hydrochloride or trifluoroacetate). The resulting salt is typically a non-volatile solid that is easier to handle and may be purified by recrystallization. The free base can be regenerated afterward if needed.
Representative Experimental Protocol
Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidine via Intramolecular Cyclization
This protocol is a generalized representation based on the common synthetic route involving the cyclization of a γ-chloro-α-(trifluoromethyl)amine.[5][8]
Step 1: Synthesis of γ-Chloro-α-(trifluoromethyl)amine Precursor This precursor is typically synthesized from ethyl 4,4,4-trifluoroacetoacetate through a sequence of imination, hydride reduction, and chlorination.[5]
Step 2: Base-Induced Ring Closure
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the γ-chloro-α-(trifluoromethyl)amine precursor (1.0 eq).
-
Solvent: Dissolve the precursor in a suitable anhydrous solvent (e.g., THF or Toluene).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, ~1.2 eq) portion-wise over 15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (potentially treated with triethylamine) to yield the desired 1-alkyl-2-(trifluoromethyl)azetidine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Fluoro-3-(trifluoromethyl)azetidine [smolecule.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(trifluoromethyl)azetidine hydrochloride. Our goal is to help you increase your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for preparing this compound?
A1: The synthesis of this compound typically involves a multi-step process. Common strategies include the cyclization of a linear precursor containing the trifluoromethyl group or the introduction of the trifluoromethyl group onto a pre-formed azetidine ring. A general approach involves the intramolecular cyclization of a suitably substituted aminopropanol derivative.
Q2: What are the critical factors influencing the yield of the cyclization step to form the azetidine ring?
A2: The formation of the strained four-membered azetidine ring can be challenging. Key factors that influence the yield include the choice of leaving group on the precursor, the base used for cyclization, reaction temperature, and solvent. Competing side reactions, such as intermolecular reactions leading to polymers, can significantly lower the yield.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproducts requires careful control of reaction conditions. Using dilute solutions can favor intramolecular cyclization over intermolecular polymerization. The choice of protecting groups for the nitrogen atom is also crucial to prevent side reactions. Purification of intermediates at each step is recommended to avoid carrying impurities forward.
Q4: What is the role of the hydrochloride salt formation in the final step?
A4: The hydrochloride salt is often prepared to improve the stability and handling of the final product. Azetidines can be volatile and may be sensitive to air or moisture. Converting the free base to its hydrochloride salt typically results in a stable, crystalline solid that is easier to purify and store.
Troubleshooting Guides
Problem 1: Low Yield in Azetidine Ring Formation
Low yields during the intramolecular cyclization are a common challenge in azetidine synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inefficient Leaving Group | Ensure the use of a good leaving group on the carbon backbone, such as tosylate (OTs), mesylate (OMs), or a halide (Br, I). |
| Intermolecular Polymerization | Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction pathway. |
| Inappropriate Base | The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective. The stoichiometry of the base should be carefully controlled. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can accelerate the reaction, they may also promote side reactions. A temperature screen is recommended. |
| Steric Hindrance | If the precursor is sterically hindered, the cyclization may be slow. Consider using a more reactive leaving group or a stronger base. |
Problem 2: Incomplete Reaction or Stalling
If you observe that your reaction is not proceeding to completion, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Deactivated Reagents | Ensure that all reagents, especially the base and any anhydrous solvents, are fresh and of high purity. Moisture can quench strong bases. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). Some cyclizations may require extended reaction times. |
| Poor Solubility | Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. |
| Catalyst Deactivation (if applicable) | If a catalyst is used, it may have become deactivated. Ensure proper handling and storage of the catalyst. |
Experimental Protocols
While a specific, universally optimized protocol is not available, the following represents a generalized, multi-step synthesis based on common methodologies for azetidine derivatives.
Step 1: Synthesis of an N-Protected 3-amino-1-propanol Derivative
A common starting point is the protection of a suitable amino alcohol. For example, reacting 3-amino-1-propanol with a protecting group precursor like di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., NaHCO₃) can yield the N-Boc protected intermediate.
Step 2: Introduction of the Trifluoromethyl Group (or Precursor)
This is a critical and often challenging step. One approach is the oxidation of the alcohol to an aldehyde or ketone, followed by trifluoromethylation using a reagent like trifluoromethyltrimethylsilane (TMSCF₃) with a suitable initiator.
Step 3: Conversion of the Hydroxyl Group to a Good Leaving Group
The hydroxyl group of the trifluoromethylated intermediate is then converted to a good leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
Step 4: Intramolecular Cyclization to Form the Azetidine Ring
The N-protected precursor with the leaving group is then treated with a strong, non-nucleophilic base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF) under high dilution to promote intramolecular cyclization.
Step 5: Deprotection and Hydrochloride Salt Formation
The protecting group (e.g., Boc) is removed, typically under acidic conditions (e.g., with HCl in an organic solvent like dioxane or methanol). This step often directly yields the desired this compound salt.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Technical Support Center: Troubleshooting Azetidine Ring Formation
Welcome to the technical support center for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common synthetic challenges. The high ring strain of the four-membered azetidine ring often leads to low yields and competing side reactions, making its synthesis a significant challenge.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary synthetic routes to azetidines include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[2]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[2][3] This reaction can be promoted photochemically.[3]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[2]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[2]
Q2: Why is the synthesis of azetidines often challenging, resulting in low yields?
A2: The primary challenges in azetidine synthesis stem from the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[4] This high activation energy makes the ring formation difficult and susceptible to ring-opening reactions.[1][5] Other common issues include competing side reactions, such as the formation of more stable five- or six-membered rings (e.g., pyrrolidines), and polymerization.[1][6]
Q3: What are the main competing side reactions in azetidine synthesis?
A3: Low yields in intramolecular cyclization are often due to competing reactions:
-
Intermolecular Reactions: The precursor may react with another molecule of itself (dimerization) or form longer chains (polymerization) instead of cyclizing. This is often dependent on the concentration.[2]
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Elimination Reactions: These can compete with the desired nucleophilic substitution, particularly with hindered substrates or when using strong, non-nucleophilic bases.[2]
-
Formation of Larger, More Stable Rings: The formation of thermodynamically more stable five-membered (pyrrolidine) or six-membered rings can be a significant competing pathway.[1][6] The azetidine is often the kinetically favored product, while the pyrrolidine is the thermodynamically favored one.[6]
Q4: How does Baldwin's Rule apply to azetidine ring formation?
A4: Baldwin's rules are a set of guidelines that predict the relative favorability of ring-closing reactions. For azetidine formation via intramolecular attack of a nitrogen nucleophile on a tetrahedral carbon (an SN2 reaction), the process is classified as a 4-exo-tet cyclization. According to Baldwin's rules, 4-exo-tet reactions are disfavored. However, it's important to note that these rules are based on specific stereochemical requirements for orbital overlap and exceptions are numerous.[7] While the rule suggests the reaction is difficult, successful syntheses are achieved by optimizing reaction conditions to overcome this inherent barrier. Computational studies have also been used to provide a deeper explanation for the formation of the kinetically favored four-membered azetidines over the thermodynamically more stable five-membered pyrrolidines.[6][8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Intramolecular Cyclization
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material, or multiple unidentified spots suggesting polymerization.[2]
Question: My intramolecular cyclization is not proceeding, or I'm getting a complex mixture. What should I check?
Answer: Low or no yield in intramolecular cyclization is a common problem. Several factors could be the cause, and a systematic approach to troubleshooting is recommended.
| Possible Cause | Suggested Solution | Explanation |
| Poor Leaving Group | Convert a hydroxyl group to a better leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide. | The rate of SN2 reactions is highly dependent on the ability of the leaving group to depart. Hydroxyl groups are poor leaving groups and require activation.[2] |
| Slow Reaction Kinetics | Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO. | These changes can help overcome the high activation energy for the formation of the strained four-membered ring by accelerating the SN2 reaction.[1][2] |
| Incorrect Base | If using a γ-haloamine, a strong, non-nucleophilic base like NaH, K2CO3, or DBU is often required to deprotonate the amine without competing in the substitution reaction.[2] | The base must be strong enough to deprotonate the amine, making it nucleophilic, but should not interfere with the cyclization. |
| Intermolecular Side Reactions | Use high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period. | High dilution favors intramolecular cyclization over intermolecular reactions like dimerization or polymerization, which are concentration-dependent.[2] |
| Steric Hindrance | If possible, redesign the substrate to reduce steric bulk near the reacting centers. Bulky substituents can hinder the approach of the nucleophilic nitrogen. | Steric hindrance can significantly slow down the desired intramolecular cyclization, allowing side reactions to dominate.[2] |
| Formation of Thermodynamic Byproducts | Lower the reaction temperature. | The formation of azetidine (4-membered ring) is often kinetically controlled, while the formation of the more stable pyrrolidine (5-membered ring) is thermodynamically controlled. Lower temperatures may favor the kinetic product.[1][6] |
Data Presentation: Optimization of Reaction Conditions
The choice of solvent and catalyst is critical for successful azetidine synthesis. The following table summarizes the optimization of reaction conditions for the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.[10]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Azetidine/Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | 2.5 | 72 | 10:1 |
| 3 | La(OTf)₃ (5) | MeCN | 24 | 51 | >20:1 |
| 4 | La(OTf)₃ (5) | THF | 24 | 24 | >20:1 |
| 5 | Sc(OTf)₃ (5) | DCE | 24 | 67 | >20:1 |
| 6 | LiOTf (5) | DCE | 2.5 | <10 | - |
| 7 | Ni(ClO₄)₂·6H₂O (5) | DCE | 24 | 20 | >20:1 |
| 8 | TfOH (5) | DCE | 2.5 | <10 | - |
| 9 | None | DCE | 2.5 | 0 | - |
| 10 | None | DCE | 24 | 0 | - |
| Data adapted from a study on La(OTf)₃-catalyzed intramolecular aminolysis.[10] |
As the data indicates, La(OTf)₃ in refluxing 1,2-dichloroethane (DCE) provided the optimal conditions for this specific transformation, highlighting the importance of screening both the Lewis acid catalyst and the solvent.[10]
Experimental Protocols
Protocol 1: Synthesis of a Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol involves two key steps: activation of the hydroxyl group followed by base-mediated cyclization.[2]
Step A: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[2]
Step B: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step A in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 8. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Selection of Protecting Groups for Azetidine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of protecting groups in azetidine synthesis. Due to the inherent ring strain of the four-membered ring, azetidines can be susceptible to ring-opening, making the choice of protecting group a critical factor for successful synthesis.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the protection and deprotection of azetidines.
Issue 1: Low Yield During Protection Reaction
-
Symptom: Low conversion of the starting azetidine to the N-protected product.
-
Possible Causes & Solutions:
-
Incomplete reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider a moderate increase in temperature.[2]
-
-
Steric hindrance: Bulky substituents on the azetidine ring or the protecting group precursor may hinder the reaction.
-
Solution: If possible, use a less sterically hindered protecting group or precursor. Optimization of reaction conditions, such as solvent and temperature, may also be beneficial.
-
-
Inappropriate base or solvent: The choice of base and solvent can significantly impact the reaction outcome.[2]
-
Solution: Screen different bases and solvents. For Boc protection with Boc-anhydride, common bases include triethylamine and N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Issue 2: Azetidine Ring-Opening During Deprotection
-
Symptom: Formation of side products resulting from the cleavage of the azetidine ring.
-
Possible Causes & Solutions:
-
Harsh deprotection conditions: The high ring strain of azetidines makes them sensitive to harsh acidic or basic conditions that can lead to ring-opening.[1]
-
Substrate sensitivity: The specific substituents on the azetidine ring may increase its susceptibility to ring-opening.
-
Issue 3: Side Reactions During Boc Deprotection
-
Symptom: Formation of byproducts due to the reaction of the tert-butyl cation generated during Boc deprotection with other functional groups in the molecule.
-
Possible Causes & Solutions:
-
Presence of nucleophilic functional groups: Functional groups such as indoles (in tryptophan) or thioethers (in methionine) can be alkylated by the tert-butyl cation.
-
Solution: Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection mixture to trap the tert-butyl cation.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Which are the most common protecting groups for the azetidine nitrogen?
A1: The most commonly used protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenolysis.[1] Another useful protecting group is the tert-butoxythiocarbonyl (Botc) group, which is more acid-labile than Boc and can also be removed under thermal conditions.[6]
Q2: How do I choose the right protecting group for my azetidine synthesis?
A2: The choice of protecting group depends on the stability of your azetidine derivative to the deprotection conditions and the presence of other functional groups in the molecule. Consider the following:
-
Orthogonality: If your molecule contains other protecting groups, select a protecting group for the azetidine that can be removed without affecting the others. For example, a Cbz group can be removed by hydrogenolysis in the presence of an acid-labile Boc group.[1][4]
-
Subsequent reaction steps: Ensure the chosen protecting group is stable under the conditions of subsequent synthetic transformations.
-
Azetidine stability: If your azetidine is particularly sensitive to acidic conditions, a Cbz group, which can be removed under neutral hydrogenolysis conditions, might be a better choice than a Boc group.
Q3: Can I use the same conditions for Boc deprotection of azetidines as for other amines?
A3: While the general principles are the same (acid-mediated cleavage), the conditions may need to be optimized for azetidines. Due to their susceptibility to ring-opening, it is often advisable to start with milder acidic conditions (e.g., lower concentration of trifluoroacetic acid (TFA)) and monitor the reaction closely to avoid degradation of the azetidine ring.[7]
Q4: What are some common issues with the purification of N-protected azetidines?
A4: N-protected azetidines can sometimes be challenging to purify due to their polarity. Column chromatography on silica gel is a common method. If the compound is acid-sensitive, using a neutral or basic stationary phase like alumina can be beneficial. For volatile and thermally stable azetidines, distillation under reduced pressure is a viable option.[7]
Data Presentation
Table 1: Comparison of Common Protecting Groups for Azetidine Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Issues |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl)[1] | Stable to a wide range of reagents; widely used. | Risk of azetidine ring-opening under harsh acidic conditions.[1] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4] | Mild, neutral deprotection; orthogonal to acid-labile groups.[4] | Incompatible with functional groups sensitive to reduction. |
| tert-Butoxythiocarbonyl | Botc | tert-Butyl xanthate ester | Mild acid (more labile than Boc) or thermal.[6] | More acid-labile than Boc; allows for selective deprotection.[6] | Less commonly used than Boc and Cbz. |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Basic conditions (e.g., NH₃ in MeOH) | Can be removed under mild basic conditions. | Can be harsh on sensitive substrates. |
Table 2: Quantitative Data on Protecting Group Introduction and Removal
| Protecting Group | Substrate | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Boc | Azetidine | 88 | TFA | Quantitative | [6] |
| Cbz | Azetidine-containing macrocycle | - | Hydrogenation | - | [8] |
| Botc | Azetidine | 88 | TFA | Quantitative | [6] |
Note: Yields are highly substrate and reaction condition dependent.
Experimental Protocols
Protocol 1: Boc Protection of Azetidine
-
Dissolution: Dissolve the azetidine (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection of N-Boc-Azetidine using TFA
-
Dissolution: Dissolve the N-Boc-azetidine (1.0 eq) in DCM.
-
Addition of TFA: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-50% v/v in DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Isolation: The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.
Protocol 3: Cbz Protection of Azetidine
-
Dissolution: Dissolve the azetidine (1.0 eq) in a mixture of THF and water (2:1).
-
Addition of Base: Add sodium bicarbonate (2.0 eq).
-
Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 12-16 hours.
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Cbz Deprotection of N-Cbz-Azetidine by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the N-Cbz-azetidine (1.0 eq) in methanol or ethanol.
-
Addition of Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.
Mandatory Visualization
References
Technical Support Center: Managing Ring Strain in Azetidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these strained four-membered heterocycles. Due to their inherent ring strain of approximately 25.4 kcal/mol, azetidines present unique synthetic hurdles, including susceptibility to ring-opening reactions, low yields, and purification difficulties.[1][2][3] This guide aims to provide practical solutions and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with azetidines?
A1: The primary challenges in azetidine chemistry stem from the significant ring strain of the four-membered ring.[1][2] This makes them prone to undesired ring-opening reactions, especially under acidic conditions.[4][5][6] Other common issues include low reaction yields, difficulties in purification due to the polarity and potential volatility of azetidine derivatives, and the possibility of polymerization.[1] The careful selection of starting materials, reaction conditions, and protecting groups is critical to overcome these obstacles.[1]
Q2: How do substituents on the azetidine ring affect its stability?
A2: Substituents play a crucial role in the stability of the azetidine ring through both electronic and steric effects.
-
N-Substitution: The group attached to the azetidine nitrogen is critical. Electron-withdrawing groups can decrease the nitrogen's basicity, making it less susceptible to protonation and subsequent acid-catalyzed ring-opening.[4] For instance, N-aryl and N-acyl azetidines are generally more stable under acidic conditions.[4]
-
C-Substitution: Substituents on the carbon atoms of the ring also influence stability, though this is often secondary to the N-substituent's effect.[4]
Q3: Are azetidines stable under basic conditions?
A3: Azetidines are generally more stable under basic conditions compared to acidic conditions.[4] However, certain derivatives can still be reactive. The specific structure of the azetidine compound dictates its stability under basic conditions.[4]
Q4: Which protecting group is recommended for the azetidine nitrogen?
A4: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It offers good stability under a variety of reaction conditions used for functionalizing other parts of the molecule and can be readily removed with acid.[1] Other common protecting groups include the benzyl (Bn) and carbobenzyloxy (Cbz) groups, which provide orthogonal deprotection strategies.[1]
Troubleshooting Guides
Issue 1: Low Yields in Azetidine Ring Formation
Low yields are a frequent problem in azetidine synthesis due to the high activation energy required to form the strained four-membered ring.[7]
Potential Causes & Solutions
| Root Cause | Symptoms | Troubleshooting Steps & Solutions |
| Unfavorable Reaction Kinetics | Low conversion of starting material to product. | Optimize reaction conditions: Systematically screen different solvents, adjust the temperature, and vary catalyst concentrations. For example, in La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from CH₂Cl₂ to 1,2-dichloroethane (DCE) and refluxing can improve yields.[7] |
| Competing Side Reactions | Formation of more stable five- or six-membered rings (e.g., pyrrolidines) is a common competing pathway.[7] | Modify reaction conditions to favor the kinetic product (azetidine) over the thermodynamic product (pyrrolidine). Lowering the reaction temperature can sometimes achieve this.[7] |
| Steric Hindrance | Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[7] | If possible, redesign the synthetic route to use starting materials with less steric bulk around the reacting centers. |
| Inappropriate Leaving Group | The choice of leaving group is crucial for successful intramolecular nucleophilic substitution reactions that form the ring. | Screen different leaving groups (e.g., tosylates, mesylates, halides) to find one that provides the optimal balance of reactivity and stability for your specific substrate. |
Issue 2: Unwanted Ring-Opening During Reaction or Workup
The high ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening. This is often catalyzed by acid.[5][6]
Potential Causes & Solutions
| Root Cause | Symptoms | Troubleshooting Steps & Solutions |
| Acidic Conditions | Low recovery of the desired product after an acidic workup (e.g., 1N HCl wash). Appearance of new, more polar spots on TLC or LC-MS, corresponding to ring-opened products like γ-amino alcohols.[4] | - Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or omit the acidic wash if the impurities are not basic.[4]- Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the time the azetidine is in contact with the acidic aqueous phase.[4] |
| Acidic Chromatography Media | Streaking of the product on a TLC plate. Low overall yield after column chromatography. Isolation of fractions containing ring-opened byproducts.[4] | - Use Neutral or Basic Alumina: As an alternative to silica gel, which is acidic, use neutral or basic alumina for column chromatography.[7]- Buffer the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage into the eluent system. |
| Intramolecular Nucleophilic Attack | A pendant nucleophilic group on the azetidine substituent can attack the ring, leading to decomposition. This is often acid-mediated.[5][6] | Redesign the molecule to increase the distance between the nucleophilic group and the azetidine ring or to decrease the nucleophilicity of the attacking group.[5] |
Experimental Protocols & Data
N-Functionalization of Azetidines
N-functionalization is a common strategy for diversifying azetidine scaffolds.[8] Below are protocols for common N-functionalization reactions.
-
To a round-bottom flask, add the azetidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq).
-
Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Dissolve the azetidine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the azetidine (1.0 eq), the aryl bromide (1.2 eq), and anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
C-Functionalization of Azetidines
Recent advances have enabled a variety of C-functionalization reactions, often leveraging the inherent ring strain.
Strain-release strategies utilize highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to generate functionalized azetidines.[9][10][11]
-
Nickel-Catalyzed Suzuki Cross-Coupling of ABBs: This method allows for the synthesis of azetidines with all-carbon quaternary centers. A polar-radical relay mechanism is proposed where a bromide catalyst initiates the ring-opening of the ABB, which then undergoes a nickel-catalyzed cross-coupling with a boronic acid.[9][11]
Visible-light photoredox catalysis has emerged as a powerful tool for azetidine functionalization under mild conditions.[12][13]
-
Decarboxylative Alkylation: Tertiary benzylic azetidine radicals can be generated from 3-aryl-3-azetidine carboxylic acids. These radicals can then react with activated alkenes to form 3-aryl-3-alkyl substituted azetidines.[12]
-
Aza Paternò-Büchi Reaction: Intermolecular [2+2] photocycloadditions of oximes with alkenes, promoted by a visible-light photocatalyst, can produce highly functionalized azetidines.[14][15][16]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of azetidines via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.
Table 1: Optimization of Reaction Conditions for Azetidine Synthesis [17]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (15) | CH₂Cl₂ | 40 | 12 | 60 | >95:5 |
| 2 | La(OTf)₃ (15) | DCE | 80 | 3 | 85 | >95:5 |
| 3 | Sc(OTf)₃ (15) | DCE | 80 | 6 | 75 | >95:5 |
| 4 | Yb(OTf)₃ (15) | DCE | 80 | 6 | 80 | >95:5 |
NMR yield was determined using mesitylene as an internal standard.
Visual Guides
Caption: Factors influencing the stability of the azetidine ring.
Caption: A general workflow for troubleshooting azetidine reactions.
Caption: Logical relationships for selecting an azetidine functionalization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 10. Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 13. sfera.unife.it [sfera.unife.it]
- 14. researchgate.net [researchgate.net]
- 15. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shenvilab.org [shenvilab.org]
- 17. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis
Welcome to the technical support center for the optimization of azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important nitrogen-containing heterocycle. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, often leading to low yields and competing side reactions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the azetidine ring?
A1: The primary methods for synthesizing the azetidine ring include:
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group.[4][5] A notable example is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines.[6][7][8]
-
[2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[2][4][9]
-
Ring Expansion of Aziridines: Various strategies can be employed to convert three-membered aziridine rings into four-membered azetidines.[4][5]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][5]
-
Palladium-Catalyzed C(sp³)–H Amination: This modern technique allows for the direct formation of the C-N bond to construct the azetidine ring through intramolecular C-H activation, often requiring a directing group.[2][10][11]
Q2: What are the primary challenges in azetidine synthesis?
A2: The main difficulties arise from the significant ring strain of the azetidine ring, which is approximately 25.4 kcal/mol.[2] This strain makes the ring susceptible to ring-opening reactions and can lead to low yields.[1][2] Other common issues include the potential for polymerization and difficulties in purification.[1]
Q3: Which nitrogen protecting group is most suitable for azetidine synthesis?
A3: The choice of a nitrogen protecting group is critical and depends on the specific reaction conditions and the desired final product.[4]
-
Tert-butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[1]
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are robust and can activate the nitrogen, but their removal often requires harsh conditions.[4]
-
Benzyl (Bn) or Carbobenzyloxy (Cbz): These are also employed and offer orthogonal deprotection strategies.[1]
Q4: How can I effectively purify my azetidine derivative?
A4: The purification of azetidines can be challenging due to their polarity and potential volatility.[1]
-
Column Chromatography: This is a common method, often using silica gel with a gradient elution from non-polar to polar solvents.[1] For acid-sensitive azetidines, neutral or basic alumina can be a good alternative.[3]
-
Recrystallization: This can be a highly effective purification method for solid azetidine derivatives.[1][3]
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent option.[3]
Troubleshooting Guides
Problem 1: Low Yields in Intramolecular Cyclization
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Formation of baseline material or multiple unidentified spots, suggesting polymerization.[4]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Unfavorable Reaction Kinetics | Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[4] |
| Competing Intermolecular Reactions | Reduce the concentration of the reaction mixture to favor intramolecular cyclization over polymerization. |
| Poor Leaving Group | Use a more reactive leaving group. For example, convert a hydroxyl group to a mesylate or tosylate to improve its leaving group ability. |
| Steric Hindrance | If possible, redesign the substrate to reduce steric bulk near the reaction centers. |
| Inappropriate Base or Solvent | Screen different bases and solvents. The choice is critical and can significantly impact the outcome.[4] |
| Catalyst Inactivity | Use a fresh bottle of catalyst, as many, like triflates, are hygroscopic. Ensure handling under an inert atmosphere.[6] |
Problem 2: Formation of Side Products (e.g., Pyrrolidines)
Symptoms:
-
NMR and mass spectrometry data indicate the presence of undesired isomers, such as five-membered pyrrolidine rings instead of the four-membered azetidine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Regioselectivity | The choice of catalyst and substrate stereochemistry is crucial. For the intramolecular aminolysis of epoxy amines, using a cis-epoxide precursor and a catalyst like La(OTf)₃ is key to favoring the 4-exo-tet cyclization (azetidine formation) over the 5-endo-tet cyclization (pyrrolidine formation).[6] |
| Thermodynamic vs. Kinetic Control | Lowering the reaction temperature may favor the kinetically controlled product (azetidine) over the thermodynamically more stable product (pyrrolidine). |
| Incorrect Starting Material Geometry | Ensure the stereochemistry of the starting material is correct for the desired cyclization pathway. For example, trans-3,4-epoxy amines tend to yield pyrrolidines.[8] |
Data Presentation: Catalyst and Solvent Effects
The selection of catalyst and solvent is critical for the successful synthesis of azetidines. The following table summarizes the performance of different Lewis acid catalysts and solvents in the intramolecular aminolysis of a cis-3,4-epoxy amine.
Table 1: Optimization of Reaction Conditions for Azetidine Synthesis via Intramolecular Aminolysis of a cis-3,4-epoxy amine.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | 1,2-dichloroethane (DCE) | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | 2.5 | 72 | 10:1 |
| 3 | Sc(OTf)₃ (5) | 1,2-dichloroethane (DCE) | 24 | 55 | >20:1 |
| 4 | Yb(OTf)₃ (5) | 1,2-dichloroethane (DCE) | 24 | 48 | >20:1 |
| 5 | TfOH (5) | 1,2-dichloroethane (DCE) | 2.5 | <10 | - |
| 6 | None | 1,2-dichloroethane (DCE) | 24 | 0 | - |
Data adapted from a study on La(OTf)₃-catalyzed intramolecular aminolysis.[7]
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes the optimized conditions for synthesizing an azetidine derivative through the lanthanide-catalyzed intramolecular ring-opening of an epoxide.[7]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired azetidine product.
Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction
This protocol illustrates the formation of an azetidine ring through an intramolecular Mitsunobu reaction.[1]
-
Dissolve the starting amino alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the azetidine.
Visualizations
Caption: Troubleshooting workflow for azetidine synthesis.
Caption: Decision tree for selecting an azetidine synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing pyrrolidine formation during azetidine synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in azetidine synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the formation of the pyrrolidine byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to azetidines, and which are most prone to pyrrolidine formation?
A1: The most common methods for synthesizing the azetidine ring include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of precursors like γ-amino alcohols or γ-haloamines. It is a versatile route, but can be susceptible to pyrrolidine formation through competing 5-endo-tet cyclization or subsequent rearrangement.
-
[2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction between an imine and an alkene can be highly efficient for constructing the azetidine ring and is generally less prone to forming five-membered rings directly.
-
Ring Expansion of Aziridines: This method offers a pathway to substituted azetidines from readily available aziridines.
-
Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group in a β-lactam provides a direct route to the corresponding azetidine.
Intramolecular cyclization methods, such as those induced by iodine or selenium, are particularly noteworthy for the potential co-formation of pyrrolidines.
Q2: I'm observing a significant amount of pyrrolidine byproduct in my intramolecular cyclization reaction. What are the likely causes?
A2: The formation of a pyrrolidine byproduct during intramolecular cyclization is a common issue and can be attributed to several factors:
-
Thermodynamic vs. Kinetic Control: Azetidine formation (4-exo cyclization) is often the kinetically favored pathway, while the corresponding pyrrolidine (5-endo cyclization) can be the thermodynamically more stable product. Reaction conditions can influence this balance.
-
Reaction Temperature: Higher temperatures can promote the formation of the pyrrolidine, either by favoring the 5-endo cyclization pathway directly or by causing thermal isomerization of the initially formed azetidine.[1][2]
-
Acid-Catalyzed Rearrangement: The inherent ring strain of azetidines makes them susceptible to acid-catalyzed ring expansion to the more stable pyrrolidine ring. This can occur during the reaction, workup, or purification.
-
Substrate Stereochemistry: The stereochemistry of the starting material, particularly in the case of substituted precursors, can influence the regioselectivity of the ring closure.
Q3: How can I effectively purify my azetidine derivative while minimizing the risk of isomerization to pyrrolidine?
A3: Purification of azetidines requires careful consideration to prevent on-column degradation or isomerization.
-
Choice of Stationary Phase: Standard silica gel is acidic and can catalyze the ring-opening or rearrangement of azetidines. It is highly recommended to use alternative stationary phases:
-
Neutral or Basic Alumina: These are excellent choices for acid-sensitive compounds.
-
Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.
-
-
Buffered Mobile Phase: If silica gel must be used, the addition of a small amount of a non-nucleophilic base like triethylamine to the eluent can help suppress acid-catalyzed side reactions.
-
Recrystallization: For solid azetidine derivatives, recrystallization is an effective purification method that avoids contact with acidic stationary phases.
-
Distillation: Volatile and thermally stable azetidines can be purified by distillation under reduced pressure.
Troubleshooting Guides
Issue 1: Low Yield of Azetidine and Significant Pyrrolidine Byproduct in Iodocyclization of Homoallylamines
Symptoms:
-
¹H NMR analysis of the crude product shows a mixture of the desired azetidine and a significant amount of the corresponding pyrrolidine.
-
The isolated yield of the azetidine is lower than expected.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| High Reaction Temperature | The formation of pyrrolidine is favored at elevated temperatures. Reducing the reaction temperature can significantly improve the selectivity for the azetidine product. For instance, in the iodocyclization of N-benzyl-1-phenylbut-3-en-1-amine, a reaction temperature of 20°C yields the azetidine almost exclusively, whereas at 50°C, the pyrrolidine is the major product.[3] |
| Thermal Isomerization | The initially formed azetidine may be isomerizing to the more stable pyrrolidine under the reaction or workup conditions. It is crucial to maintain low temperatures throughout the process, including during solvent removal. |
| Sub-optimal Base | The choice and amount of base can influence the reaction outcome. An excess of a mild inorganic base like sodium bicarbonate is often effective. |
Quantitative Data: Effect of Temperature on Azetidine vs. Pyrrolidine Formation in Iodocyclization
| Substrate | Temperature (°C) | Azetidine:Pyrrolidine Ratio | Isolated Yield (%) |
| N-benzyl-1-phenylbut-3-en-1-amine | 20 | >95:5 | 96 (Azetidine) |
| N-benzyl-1-phenylbut-3-en-1-amine | 50 | <5:95 | 82 (Pyrrolidine) |
Data adapted from Feula, A. et al., Org. Biomol. Chem., 2013, 11, 5083-5093.[3]
Issue 2: Pyrrolidine Formation During Selenium-Induced Cyclization of Homoallylic Amines
Symptoms:
-
Analysis of the crude reaction mixture reveals the presence of both the desired azetidine and the isomeric pyrrolidine.
-
The ratio of azetidine to pyrrolidine is not favorable.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Reaction Solvent | The choice of solvent can influence the product ratio. In some cases, acetonitrile has been shown to favor the formation of the azetidine over dichloromethane. |
| Steric Hindrance | Increased steric hindrance around the α-carbon of the homoallylic amine can favor the 4-exo cyclization pathway, leading to a higher proportion of the azetidine. |
| Nature of the Selenium Reagent | The counter-ion of the selenium reagent (e.g., chloride vs. bromide) can affect the product distribution. A systematic screening of different selenium sources may be necessary to optimize the reaction. |
Quantitative Data: Influence of Substrate and Reagent on Product Ratio in Selenium-Induced Cyclization
| Substrate (R1, R2) | Reagent | Solvent | Azetidine:Pyrrolidine Ratio |
| Ph, H | PhSeCl | CH₂Cl₂ | 30:70 |
| Ph, H | PhSeBr | CH₂Cl₂ | 50:50 |
| Me, Me | PhSeBr | CH₃CN | 100:0 |
| -(CH₂)₅- | PhSeBr | CH₃CN | 100:0 |
Data adapted from Berthe, B. et al., Tetrahedron Letters, 1997, 38, 1393-1396.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylazetidine from 1,3-Dibromopropane and Aniline
This protocol describes a classic method for the synthesis of an N-substituted azetidine via intramolecular cyclization.[1]
Materials:
-
Aniline
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
-
Water
Procedure:
-
To a mixture of aniline (0.13 mol) and potassium carbonate (0.25 mol) in 75 mL of DMSO, add 1,3-dibromopropane (0.13 mol) dropwise over 1 hour at room temperature.
-
Heat the reaction mixture at 60°C for 7 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the aqueous layer with diethyl ether.
-
The N-phenylazetidine product will crystallize from the ether extracts. Filter the crystals to isolate the product.
-
Expected yield: ~49%.
Protocol 2: General Procedure for Selenium-Induced Cyclization of Homoallylic Benzylamines
This protocol provides a general method for the synthesis of azetidines from homoallylic amines, with conditions optimized to favor the four-membered ring.
Materials:
-
Homoallylic amine
-
Phenylselenyl bromide (PhSeBr)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride solution
Procedure:
-
Dissolve the homoallylic amine (2 mmol) in acetonitrile (10 mL) containing sodium carbonate (400 mg).
-
In a separate flask, dissolve phenylselenyl bromide (0.708 g, 3 mmol) in acetonitrile (50 mL).
-
Add the PhSeBr solution to the amine solution dropwise over 1 hour at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaCl.
-
Extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or alumina to separate the azetidine from the pyrrolidine byproduct and diphenyl diselenide.
Visualizations
Mechanism of Ring Closure: 4-exo-tet vs. 5-endo-tet
According to Baldwin's rules, the 4-exo-tet cyclization to form an azetidine is a favored process, while the 5-endo-tet cyclization to form a pyrrolidine is disfavored. This is due to the preferred trajectory of the nucleophilic attack on the electrophilic carbon.
Troubleshooting Workflow for Pyrrolidine Byproduct Formation
This workflow provides a logical sequence of steps to diagnose and resolve the issue of excessive pyrrolidine formation.
Proposed Mechanism for Isomerization of Azetidine to Pyrrolidine
The isomerization of an iodo-azetidine to a pyrrolidine is thought to proceed through a dissociative mechanism involving an aziridinium ion intermediate.
References
Technical Support Center: Catalyst Selection for Functionalizing 3-(Trifluoromethyl)azetidine
Welcome to the technical support center for the catalytic functionalization of 3-(trifluoromethyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when functionalizing 3-(trifluoromethyl)azetidine compared to non-fluorinated azetidines?
A1: The primary challenges arise from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This can deactivate catalysts, particularly in palladium-catalyzed reactions, by altering the electron density of the azetidine ring and the nitrogen atom. Furthermore, the CF₃ group can influence the regioselectivity of reactions and potentially increase the propensity for ring-opening under certain conditions due to increased ring strain. Careful selection of catalysts, ligands, and reaction conditions is crucial to overcome these challenges.
Q2: How do I prevent the ring-opening of the 3-(trifluoromethyl)azetidine ring during a reaction?
A2: Ring-opening is a common side reaction due to the inherent strain of the four-membered ring. To minimize this:
-
pH Control: Avoid strongly acidic conditions which can protonate the azetidine nitrogen and promote nucleophilic attack and ring cleavage.[1]
-
N-Protection: Employing a nitrogen-protecting group, such as a tert-butoxycarbonyl (Boc) group, can reduce the basicity of the nitrogen atom and enhance stability.[1]
-
Mild Lewis Acids: If a Lewis acid is required, use milder options like lanthanide triflates (e.g., La(OTf)₃) at low concentrations and temperatures, as they have been shown to catalyze reactions without inducing ring-opening.[1][2]
-
Solvent Choice: Aprotic solvents are generally preferred over protic solvents, especially when acidic conditions are a concern.[1]
Q3: For a Buchwald-Hartwig N-arylation, what type of ligand is best suited for 3-(trifluoromethyl)azetidine?
A3: For electron-deficient substrates like 3-(trifluoromethyl)azetidine, bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and other sterically hindered biaryl phosphine ligands have shown success in promoting the crucial reductive elimination step in the catalytic cycle and stabilizing the palladium catalyst.[3] Bidentate ligands like BINAP and DPEphos have also been used effectively in amination reactions.[4]
Q4: Can photocatalysis be used to functionalize 3-(trifluoromethyl)azetidine?
A4: Yes, visible-light photocatalysis is a powerful and mild method for functionalizing azetidines.[5][6][7] For instance, the aza Paternò-Büchi reaction can yield functionalized azetidines through a [2+2] cycloaddition of imines and alkenes, often employing iridium or ruthenium-based photocatalysts.[7][8] This method can overcome some of the challenges associated with traditional thermal reactions.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)
Symptoms:
-
Low conversion of starting materials (3-(trifluoromethyl)azetidine hydrochloride and aryl halide).
-
Formation of hydrodehalogenated arene byproduct.
-
Decomposition of the starting material or product.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The electron-withdrawing CF₃ group can deactivate the palladium catalyst. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a more robust, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts). Ensure strictly inert atmosphere (argon or nitrogen) to prevent oxidation. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the electron-deficient substrate. Screen a panel of bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[3] |
| Incorrect Base | The base may be too weak to deprotonate the azetidine effectively or too strong, leading to side reactions. For azetidine hydrochloride, a stronger base is needed to neutralize the salt and deprotonate the amine. Consider using NaOtBu or LHMDS. For the free base, a weaker base like Cs₂CO₃ or K₃PO₄ might be sufficient and offer better functional group tolerance. |
| Poor Solubility | Reactants may not be fully dissolved in the chosen solvent. Screen alternative anhydrous, degassed solvents such as dioxane, toluene, or THF. |
| Sub-optimal Temperature | The reaction temperature may be too low for efficient oxidative addition or too high, causing catalyst decomposition. Optimize the temperature, typically in the range of 80-110 °C. |
Issue 2: Unwanted Ring-Opening Side Products
Symptoms:
-
Presence of unexpected products with masses corresponding to the addition of a nucleophile to the opened azetidine ring.
-
Significant loss of starting material without the formation of the desired product.
| Potential Cause | Suggested Solution |
| Acidic Conditions | Trace amounts of acid can catalyze ring-opening. Ensure the reaction is run under neutral or basic conditions. If an acidic reagent is necessary, use the mildest possible acid for the shortest duration.[1] |
| Harsh Lewis Acid Catalyst | Strong Lewis acids can readily coordinate to the nitrogen and promote ring cleavage. If a Lewis acid is required, screen milder options such as Sc(OTf)₃ or Yb(OTf)₃. Lanthanide triflates are often effective.[1][2] |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for ring-opening. Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate. |
| N-Deprotection Conditions | Standard deprotection methods for groups like Boc (strong acid) or Cbz (hydrogenolysis) can be too harsh. For Boc deprotection, consider milder methods like using oxalyl chloride in methanol. For Cbz, transfer hydrogenation with a hydrogen donor like ammonium formate can be a gentler alternative.[1] |
Catalyst and Condition Selection Tables
Table 1: Catalyst Systems for N-Arylation of Azetidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 | Adapted from[3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85-95 | Adapted from[3] |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | t-BuOH | 100 | 16 | >90 | Adapted from[3] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 80 | 24 | 80-90 | Adapted from[4] |
Note: Yields are representative and can vary based on the specific aryl halide and amine coupling partners.
Table 2: Conditions for Photocatalytic Functionalization of Azetidines
| Reaction Type | Photocatalyst (mol%) | Light Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aza Paternò-Büchi | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5-2.5) | Blue LED | THF | RT | 12-24 | 90-98 | [7][8] |
| Radical Strain-Release | Organic Photosensitizer (0.25) | 50 W Kessil Lamp | PhCF₃ | 40 | 12 | 85-95 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Bulky biaryl phosphine ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon), add the palladium precatalyst (2 mol%), this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.5 equivalents, to neutralize the HCl salt and for the catalytic cycle) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-(trifluoromethyl)azetidine.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring-Opening with a Nucleophile
Materials:
-
N-protected 3-(trifluoromethyl)azetidine (e.g., N-Boc-3-(trifluoromethyl)azetidine)
-
Nucleophile (e.g., a phenol or an amine)
-
Lewis acid catalyst (e.g., La(OTf)₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the N-protected 3-(trifluoromethyl)azetidine (1.0 equivalent) and the nucleophile (1.5 equivalents).
-
Solvent and Catalyst Addition: Dissolve the starting materials in the anhydrous solvent. Add the Lewis acid catalyst (e.g., 10 mol% La(OTf)₃).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for functionalizing 3-(trifluoromethyl)azetidine.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Radical strain-release photocatalysis for the synthesis of azetidines [sfera.unife.it]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)azetidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(trifluoromethyl)azetidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound, and what is the general synthetic strategy?
A1: The most common precursor is N-Boc-3-(trifluoromethyl)azetidine. The general strategy involves the deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions, followed by the isolation of the desired product as its hydrochloride salt.
Q2: Why is the product isolated as a hydrochloride salt?
A2: 3-(Trifluoromethyl)azetidine is a relatively volatile and potentially hygroscopic free amine. Converting it to the hydrochloride salt increases its stability, making it a crystalline, non-volatile solid that is easier to handle, purify, and store.
Q3: What are the critical parameters to control during the Boc deprotection step?
A3: The key parameters to control are the choice of acid, solvent, temperature, and reaction time. A common method is using a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether at room temperature. It is crucial to use anhydrous conditions to prevent unwanted side reactions and to ensure the clean formation of the hydrochloride salt. Monitoring the reaction by TLC or LC-MS is essential to determine the point of complete deprotection and avoid potential side reactions from prolonged exposure to strong acid.
Q4: Can I use other acids for the deprotection and salt formation?
A4: While other strong acids like trifluoroacetic acid (TFA) can also be used for Boc deprotection, subsequent removal of excess TFA can be challenging. For the isolation of a specific salt, it is generally best to use the corresponding acid. For the hydrochloride salt, using HCl in an anhydrous solvent is the most direct method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient amount of acid. 2. Short reaction time. 3. Low reaction temperature. 4. Inactive reagent (e.g., old HCl solution). | 1. Add additional acid and continue to monitor the reaction. 2. Extend the reaction time. 3. Gently warm the reaction mixture if the substrate is known to be stable at higher temperatures. 4. Use a fresh solution of HCl in the chosen solvent. |
| Low Yield of Precipitated Hydrochloride Salt | 1. The product is partially soluble in the reaction solvent. 2. The free amine is volatile and was lost during solvent removal. 3. Incomplete precipitation of the hydrochloride salt. | 1. After reaction completion, concentrate the solution under reduced pressure at low temperature. 2. Avoid complete evaporation to dryness before precipitation. 3. Add a non-polar solvent like diethyl ether or pentane to induce further precipitation of the salt. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Powder | 1. Presence of residual solvent. 2. Presence of impurities. 3. The product is hygroscopic and has absorbed moisture from the air. | 1. Triturate the product with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization and remove residual solvent. 2. Attempt recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether). 3. Handle the product under an inert atmosphere (e.g., nitrogen or argon) and dry it thoroughly under vacuum. |
| Presence of Impurities in the Final Product (as determined by NMR or LC-MS) | 1. Incomplete reaction. 2. Side reactions due to prolonged exposure to acid. 3. Contamination from starting materials or reagents. | 1. Ensure the deprotection reaction goes to completion by monitoring with TLC or LC-MS. 2. Optimize reaction time to avoid degradation. 3. Purify the product by recrystallization. Washing the crude solid with a suitable solvent can also remove some impurities. |
Experimental Protocol: Workup Procedure for this compound
This protocol describes a general method for the deprotection of N-Boc-3-(trifluoromethyl)azetidine and the subsequent isolation of this compound.
Materials:
-
N-Boc-3-(trifluoromethyl)azetidine
-
4M HCl in 1,4-dioxane (anhydrous)
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup:
-
Dissolve N-Boc-3-(trifluoromethyl)azetidine (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotection:
-
Slowly add 4M HCl in 1,4-dioxane (2.0 - 4.0 eq.) to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.
-
-
Isolation of the Hydrochloride Salt:
-
Upon completion of the reaction, a white precipitate of this compound may form.
-
To ensure complete precipitation, add anhydrous diethyl ether to the reaction mixture and stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the purified this compound under high vacuum to remove all residual solvents.
-
Data Presentation
The following table summarizes typical data for the synthesis of this compound from its N-Boc protected precursor. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value |
| Yield | 85 - 95% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white crystalline solid |
| Reaction Time | 1 - 4 hours |
| Deprotection Temperature | 0 °C to Room Temperature |
Visualizations
Caption: Workflow for the workup of this compound.
dealing with diastereoselectivity in substituted azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in substituted azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in azetidine synthesis?
A1: Diastereoselectivity in azetidine synthesis is primarily governed by a combination of factors including the chosen synthetic route, reaction conditions, and the steric and electronic properties of the substrates and reagents. Key factors include:
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which can lead to higher diastereoselectivity.[1][2]
-
Solvent Polarity: The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the diastereomeric ratio. For example, in Staudinger [2+2] cycloadditions for β-lactam synthesis, non-polar solvents tend to favor the cis isomer, while polar solvents can promote the trans isomer.[2]
-
Choice of Catalyst and Ligand: In catalytic reactions, the chiral ligand plays a crucial role in creating a chiral environment that directs the stereochemical outcome. Copper-catalyzed reactions using specific chiral bisphosphine ligands have shown excellent control over diastereoselectivity.[3][4]
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the substrate can effectively shield one face of the molecule, directing the approach of reagents and controlling the formation of new stereocenters.[5][6][7]
-
Substrate-inherent Chirality: The presence of existing stereocenters in the starting material can direct the formation of new stereocenters.[3]
-
Steric Hindrance: Bulky substituents on the reactants can sterically hinder the approach of reagents from a particular face, leading to a preference for one diastereomer.[8][9]
Q2: How can I control the cis/trans selectivity in the synthesis of 2,4-disubstituted azetidines?
A2: Achieving control over cis/trans selectivity in 2,4-disubstituted azetidines often depends on the specific reaction. For instance, in the iodine-mediated cyclization of homoallylic amines, the reaction conditions can be optimized to selectively yield cis-2,4-azetidines.[10] The choice of synthetic strategy is critical; some methods may inherently favor one isomer over the other. It is essential to consult the literature for methods specific to the desired stereoisomer of your target molecule.
Q3: When should I consider using a chiral auxiliary?
A3: A chiral auxiliary is a good option when you need to introduce chirality and control diastereoselectivity, especially when a suitable catalytic asymmetric method is not available for your specific substrate. Chiral auxiliaries, such as Evans oxazolidinones or tert-butanesulfinamides, are temporarily attached to the substrate to direct the stereochemical course of a reaction.[2][6][7][11] They are particularly useful in reactions like alkylations and aldol additions.[12] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[7]
Q4: What are some common methods for synthesizing enantiomerically enriched 2,3-disubstituted azetidines?
A4: Synthesizing 2,3-disubstituted azetidines with high enantiomeric and diastereomeric purity is challenging due to the formation of two adjacent stereocenters.[3][4] A highly effective modern approach is the copper-catalyzed asymmetric boryl allylation of azetines, which can construct the two stereocenters with high control.[3] Historically, methods have relied on diastereomeric induction from existing chirality in the substrate or the use of a stoichiometric chiral auxiliary.[3][4]
Troubleshooting Guides
Problem 1: Poor Diastereomeric Ratio (d.r.)
This is a common issue where the reaction produces a mixture of diastereomers in nearly equal amounts or in a ratio that is difficult to separate.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Reaction Temperature | For reactions under kinetic control, try lowering the temperature. For those under thermodynamic control, adjusting the temperature (higher or lower) might favor one diastereomer at equilibrium. | Lower temperatures can enhance the energy difference between diastereomeric transition states, leading to higher selectivity for the kinetically favored product.[1][2] |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., non-polar: toluene, hexane; polar aprotic: THF, DCM, acetonitrile; polar protic: alcohols). | Solvent polarity can stabilize or destabilize charged intermediates or transition states, altering the reaction pathway and stereochemical outcome.[2] |
| Ineffective Chiral Auxiliary | If using a chiral auxiliary, consider one with greater steric bulk or a different conformational bias to better shield one face of the reactant. Well-established auxiliaries like Evans oxazolidinones can be effective.[2][7][11] | The structure of the chiral auxiliary is critical for inducing high diastereoselectivity. Its steric and electronic properties dictate how effectively it directs the incoming reagent.[2] |
| Poor Ligand-Catalyst Combination | In catalytic reactions, screen a library of chiral ligands. The electronic and steric properties of the ligand are paramount for creating an effective chiral pocket. | The ligand-metal complex forms the chiral environment. Subtle changes in the ligand's structure can have a profound impact on the diastereoselectivity of the reaction.[3] |
| Substrate Structure | If possible, modify a substituent on the substrate to increase steric bulk, which may enhance facial discrimination. | Increasing the steric difference between the two faces of a molecule can lead to a more pronounced preference for reagent attack from the less hindered side.[8] |
Problem 2: Inconsistent Diastereoselectivity
This issue arises when the diastereomeric ratio varies significantly between batches of the same reaction.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Variable Reagent Purity/Activity | Ensure the purity of all reagents and solvents. Use freshly distilled solvents and newly purchased, high-purity reagents. For catalysts, verify their activity. | Impurities can sometimes act as catalysts or inhibitors for side reactions, or they can affect the primary reaction pathway, leading to inconsistent stereochemical outcomes. |
| Sensitivity to Air or Moisture | Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and oven-dried glassware. | Certain reagents, intermediates, or catalysts are sensitive to air and moisture, which can lead to decomposition or the formation of undesired byproducts that affect selectivity. |
| Inconsistent Reaction Time/Temperature | Use a cryostat for precise temperature control. Monitor the reaction closely by TLC or LC-MS to ensure it is quenched at the optimal time. | If the desired product can epimerize or a thermodynamically more stable, but undesired, diastereomer can form over time, precise control of reaction time and temperature is crucial. |
Data Presentation
Table 1: Diastereoselectivity in Copper-Catalyzed Boryl Allylation of Azetines [3]
| Entry | Ligand | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | L2 ((S)-Binap) | Dioxane | low | - | - |
| 2 | L3 ((S)-DTBM-Segphos) | Dioxane | 0 | - | - |
| 3 | (S,S)-L1 | MTBE | 80 | 18:1 | >99 |
| 4 | (S,S)-L1 | THF | 79 | >20:1 | >99 |
| 5 | (S,S)-L1 | Toluene | 77 | >20:1 | >99 |
| 6 | (S,S)-L1 | DCM | 85 | >20:1 | >99 |
| 7 | (S,S)-L1 | Dioxane | >95 | >20:1 | >99 |
Reaction conditions: azetine (1a, 0.05 mmol), allyl phosphate (2a, 0.075 mmol), CuBr (10 mol%), Ligand (12 mol%), B2pin2 (0.075 mmol), solvent (1 mL), rt, 12 h.
Table 2: Diastereoselectivity in the Synthesis of C2-Substituted Azetidines using a Chiral tert-Butanesulfinamide Auxiliary [6]
| R-group | Yield (%) | d.r. |
| Phenyl | 68 | 95:5 |
| 4-Fluorophenyl | 75 | 95:5 |
| 2-Naphthyl | 77 | 95:5 |
| Vinyl | 53 | 90:10 |
| Allyl | 52 | 85:15 |
| Isopropyl | 64 | 95:5 |
| n-Butyl | 55 | 85:15 |
Yields and d.r. are for the cyclized azetidine product over three steps.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Synthesis of 2-Arylazetidines via Superbase-Induced Cyclization[1]
This protocol describes a kinetically controlled reaction where low temperature is critical for achieving high diastereoselectivity.
-
Preparation of the Lithium Diisopropylamide (LDA) solution: In a flame-dried flask under an inert atmosphere (Argon), dissolve diisopropylamine (2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add n-butyllithium (3.0 equiv) dropwise. Stir the mixture for 20 minutes at -78 °C.
-
Cyclization Reaction: To the freshly prepared LDA solution, add a solution of the oxirane precursor (1.0 equiv) in anhydrous THF dropwise at -78 °C.
-
Monitoring and Quench: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water and diethyl ether at -78 °C.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the aqueous and organic phases. Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[13]
This method provides a route to substituted azetidines, and the conditions are tolerant of various functional groups.
-
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%) at room temperature.
-
Reaction Execution: Stir the reaction mixture under reflux. Monitor the reaction's completion via TLC.
-
Work-up: Once the starting material is consumed, cool the mixture to 0 °C and add a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to yield the azetidine product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. Item - Diastereoselective Preparation of Azetidines and Pyrrolidines - figshare - Figshare [figshare.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
stability issues of 3-(trifluoromethyl)azetidine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(trifluoromethyl)azetidine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with 3-(trifluoromethyl)azetidine in acidic environments?
The principal stability concern for 3-(trifluoromethyl)azetidine under acidic conditions is its susceptibility to ring-opening reactions.[1] This is primarily due to the inherent strain in the four-membered azetidine ring. The basic nitrogen atom can be protonated in an acidic medium, which enhances the ring strain and makes the azetidine ring vulnerable to nucleophilic attack, leading to cleavage.[1]
Q2: How does the trifluoromethyl group at the 3-position affect the stability of the azetidine ring?
The electron-withdrawing nature of the trifluoromethyl (CF₃) group can influence the basicity of the azetidine nitrogen. A lower basicity may reduce the propensity for protonation, potentially offering some stabilization compared to unsubstituted azetidine. However, the inherent ring strain remains the dominant factor, and the compound is still expected to be labile under acidic conditions.
Q3: What are the likely degradation products of 3-(trifluoromethyl)azetidine in the presence of acid and a nucleophile (e.g., water)?
Under acidic conditions, the protonated azetidine ring is likely to undergo nucleophilic attack. If water is the nucleophile, the expected degradation product would be 2-amino-1,1,1-trifluoro-3-hydroxypropane. The reaction proceeds through the opening of the C-N bond of the azetidine ring.
Q4: At what pH range should I be concerned about the stability of 3-(trifluoromethyl)azetidine?
Significant degradation can be expected at pH values below 7. The rate of degradation is generally pH-dependent, with faster degradation occurring at lower pH values due to a higher concentration of the protonated form of the azetidine. For sensitive applications, it is advisable to maintain the pH above 7.[1]
Q5: Can I use common acidic reagents for reactions involving 3-(trifluoromethyl)azetidine?
The use of strong acids should be approached with caution. If acidic conditions are necessary for a reaction, it is recommended to use the mildest possible acid and the shortest possible reaction time to minimize degradation of the azetidine ring.[1]
Troubleshooting Guides
Issue 1: Rapid Disappearance of Starting Material in Acidic Reaction Media
-
Symptoms:
-
Rapid loss of 3-(trifluoromethyl)azetidine as monitored by TLC, LC-MS, or NMR.
-
Formation of one or more polar, unidentified byproducts.
-
-
Root Cause:
-
Acid-catalyzed ring-opening of the azetidine ring.
-
-
Solutions:
-
pH Control: If feasible for your reaction, buffer the medium to a pH above 7.
-
Milder Acid: Replace strong acids (e.g., HCl, H₂SO₄) with weaker acids (e.g., acetic acid) or Lewis acids that are less prone to protonating the azetidine nitrogen.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation reaction.
-
Protecting Group: Consider protecting the azetidine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) to reduce its basicity and susceptibility to protonation.[1]
-
Issue 2: Low Yields During Aqueous Acidic Workup
-
Symptoms:
-
Significant loss of product during extraction with an acidic aqueous solution.
-
The desired product is not observed in the organic layer post-extraction.
-
-
Root Cause:
-
Partitioning of the protonated (and now water-soluble) 3-(trifluoromethyl)azetidine into the acidic aqueous layer, where it may also undergo degradation.
-
-
Solutions:
-
Avoid Acidic Wash: If possible, omit the acidic wash step. Consider alternative purification methods like chromatography.
-
Use Milder Acidic Wash: If an acid wash is necessary to remove basic impurities, use a milder option such as a saturated solution of ammonium chloride.
-
Minimize Contact Time: Perform the acidic extraction quickly and at a low temperature to reduce the time the compound is exposed to the acidic environment.
-
Issue 3: Formation of Multiple Products During Purification by Silica Gel Chromatography
-
Symptoms:
-
Streaking on the TLC plate.
-
Isolation of multiple fractions containing what appear to be degradation products.
-
Low overall yield of the desired compound.
-
-
Root Cause:
-
Standard silica gel is acidic and can induce the degradation of acid-sensitive compounds like 3-(trifluoromethyl)azetidine on the column.
-
-
Solutions:
-
Neutralized Silica Gel: Use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.
-
Quantitative Data Summary
Currently, there is limited published quantitative data specifically on the degradation kinetics of 3-(trifluoromethyl)azetidine under various acidic conditions. However, based on studies of analogous N-substituted aryl azetidines, the stability is highly dependent on pH.[1] The following table provides a hypothetical representation of expected stability trends.
| pH | Temperature (°C) | Expected Half-life (t½) | Comments |
| 1.8 | 25 | < 1 hour | Rapid degradation is anticipated due to a high degree of protonation. |
| 4.0 | 25 | Several hours | Degradation is expected to be slower but still significant. |
| 7.0 | 25 | > 24 hours | The compound is expected to be relatively stable at neutral pH.[1] |
Experimental Protocols
Protocol for Assessing the Stability of 3-(Trifluoromethyl)azetidine under Acidic Conditions (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of 3-(trifluoromethyl)azetidine in an acidic solution.
-
Preparation of Stock Solution:
-
Prepare a stock solution of 3-(trifluoromethyl)azetidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Preparation of Acidic Solution:
-
Prepare a 0.2 M hydrochloric acid (HCl) solution in water.
-
-
Initiation of the Degradation Study:
-
In a clean vial, mix 1 mL of the 3-(trifluoromethyl)azetidine stock solution with 1 mL of the 0.2 M HCl solution. This will result in a final concentration of 0.5 mg/mL of the compound in 0.1 M HCl.
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.
-
Incubate both samples at a controlled temperature (e.g., 40°C).
-
-
Sampling:
-
Withdraw aliquots (e.g., 100 µL) from both the test and control solutions at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic samples with an equimolar amount of a base (e.g., 0.1 M NaOH) to quench the degradation reaction.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining 3-(trifluoromethyl)azetidine at each time point relative to the initial concentration (time 0).
-
If possible, identify the structure of the major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
Caption: Proposed acid-catalyzed degradation pathway of 3-(trifluoromethyl)azetidine.
Caption: Workflow for the forced degradation study of 3-(trifluoromethyl)azetidine.
References
Validation & Comparative
Navigating the NMR Landscape of 3-Substituted Azetidines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise structure of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H NMR characterization of 3-(trifluoromethyl)azetidine hydrochloride, a fluorinated building block of increasing interest, alongside other 3-substituted azetidine analogs. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data for comparison, offering valuable insights into the expected spectral features.
The azetidine ring is a key structural motif in many biologically active compounds. The introduction of a trifluoromethyl group at the 3-position can significantly influence a molecule's physicochemical properties, including its metabolic stability and binding affinity. Consequently, detailed structural elucidation via ¹H NMR is a critical step in the development of novel therapeutics incorporating this moiety.
Comparative ¹H NMR Data of 3-Substituted Azetidine Hydrochlorides
The following table summarizes the ¹H NMR spectral data for this compound (predicted) and compares it with experimentally determined data for azetidine hydrochloride, 3-hydroxyazetidine hydrochloride, and 3-fluoroazetidine hydrochloride. The data is presented for spectra recorded in deuterium oxide (D₂O), a common solvent for water-soluble hydrochloride salts.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-(Trifluoromethyl)azetidine HCl | H3 | ~3.8 - 4.0 | Quintet (pseudo) | ~8-10 |
| H2, H4 | ~4.2 - 4.4 | Multiplet | N/A | |
| Azetidine HCl [1] | H2, H3 | 4.20 | t | N/A |
| 2.60 | m | N/A | ||
| 3-Hydroxyazetidine HCl [2] | - | Data not publicly available in detail | - | - |
| 3-Fluoroazetidine HCl [3] | - | Data not publicly available in detail | - | - |
Note: Data for this compound is predicted based on established principles of NMR spectroscopy. The electron-withdrawing nature of the trifluoromethyl group is expected to deshield the adjacent protons, shifting their signals downfield compared to unsubstituted azetidine. The coupling between the H3 proton and the fluorine atoms of the CF₃ group, as well as the adjacent methylene protons, would likely result in a complex multiplet.
Understanding the Spectral Data: A Logical Workflow
The process of acquiring and interpreting ¹H NMR data for a compound like this compound follows a systematic workflow. This involves sample preparation, instrument setup, data acquisition, and finally, spectral analysis to elucidate the molecular structure.
Figure 1. A generalized workflow for the ¹H NMR characterization of a small molecule.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed protocol for obtaining a ¹H NMR spectrum of a small molecule hydrochloride salt, such as this compound.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural characterization.
Materials:
-
This compound (or other azetidine derivative)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the azetidine hydrochloride salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the spectral width, acquisition time, number of scans, and relaxation delay. For a routine spectrum, 16-64 scans are typically sufficient.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the residual HDO peak to the appropriate chemical shift (typically around 4.79 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.
-
Structural Insights from ¹H NMR
The chemical structure of 3-substituted azetidine hydrochlorides dictates their ¹H NMR spectra. The key protons and their expected signaling patterns are illustrated below.
Figure 2. Protons on the azetidine ring give rise to distinct signals in the ¹H NMR spectrum.
References
Comparative Guide to HPLC Analysis for Purity Determination of 3-(Trifluoromethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for small, polar molecules such as 3-(trifluoromethyl)azetidine hydrochloride is a critical step in drug discovery and development. Due to its high polarity, lack of a significant UV chromophore, and its existence as a hydrochloride salt, this compound presents unique challenges for analysis by conventional High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of several potential HPLC-based strategies for the purity analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and development.
Comparison of Analytical Approaches
The primary challenge in the HPLC analysis of this compound is its poor retention on traditional reversed-phase columns and its invisibility to UV detectors. Below, we compare three distinct methodologies to address these issues, along with a fourth option that utilizes an alternative detection strategy.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for highly polar compounds, offering good retention where reversed-phase methods fail.[1][2][3]
-
Reversed-Phase HPLC with Ion-Pairing Reagent : This approach modifies a standard reversed-phase system to retain ionic and highly polar analytes by introducing an ion-pairing reagent into the mobile phase.[4][5][6]
-
Pre-Column Derivatization with UV/Fluorescence Detection : By chemically modifying the analyte to attach a chromophore or fluorophore, this method enhances both detectability and retention on reversed-phase columns.[7][8][9]
-
Reversed-Phase HPLC with Charged Aerosol Detection (CAD) : This method uses a universal detector that does not require the analyte to have a chromophore, thus allowing for direct analysis without derivatization.[10][11]
The following table summarizes the key performance characteristics of each proposed method.
| Feature | HILIC with ELSD/CAD | Reversed-Phase with Ion-Pairing | Pre-Column Derivatization | Reversed-Phase with CAD |
| Principle | Partitioning into a water-enriched layer on a polar stationary phase.[1] | Forms a neutral ion-pair with a reagent, which is retained on a non-polar stationary phase.[6] | Covalent labeling of the amine with a UV-active or fluorescent tag.[7] | Nebulization, solvent evaporation, and charge transfer to analyte particles for detection.[10] |
| Primary Advantage | Excellent retention for very polar compounds.[3] | Utilizes common C18 columns and hardware. | High sensitivity and selectivity with standard detectors (UV/FLD).[12] | Universal detection for non-volatile analytes; no derivatization needed.[11] |
| Primary Disadvantage | Can have longer equilibration times and be sensitive to mobile phase composition. | Ion-pairing reagents can be harsh on columns and MS-incompatible. | Derivatization step adds complexity and potential for side-reactions.[13] | Requires a specialized detector; mobile phase must be volatile.[10] |
| Sensitivity | Moderate to High (Detector Dependent) | Moderate | Very High | High |
| Robustness | Good | Moderate | Good | Very Good |
| Complexity | Moderate | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical approaches are provided below.
Method 1: HILIC with Evaporative Light Scattering Detection (ELSD)
This method is designed to directly retain and detect the polar this compound.
-
Instrumentation : HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and ELSD or CAD.
-
Column : A HILIC-type stationary phase, such as one with amide or bare silica chemistry (e.g., TSKgel NH2-100, 3 µm).[14]
-
Mobile Phase A : 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B : Acetonitrile
-
Gradient Program :
-
0-1 min: 95% B
-
1-10 min: 95% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate : 0.5 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 5 µL
-
ELSD Settings :
-
Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Sample Preparation : Dissolve 1 mg/mL of this compound in a 90:10 (v/v) mixture of acetonitrile and water.
Method 2: Reversed-Phase HPLC with Ion-Pairing Reagent and UV Detection
This method uses an ion-pairing reagent to retain the analyte on a standard C18 column. A low UV wavelength (e.g., 205 nm) is used for detection, though sensitivity may be limited.
-
Instrumentation : HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 5 mM Sodium 1-Heptanesulfonate in Water with 0.1% Phosphoric Acid.
-
Mobile Phase B : Acetonitrile
-
Isocratic Elution : 85% A / 15% B
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 10 µL
-
Detection : UV at 205 nm
-
Sample Preparation : Dissolve 1 mg/mL of this compound in the mobile phase.
Method 3: Pre-Column Derivatization with UV/Fluorescence Detection
This protocol uses 9-fluorenylmethyl chloroformate (FMOC-Cl) to derivatize the secondary amine of the azetidine ring, rendering it highly fluorescent and suitable for reversed-phase analysis.[7]
-
Derivatization Protocol :
-
To 100 µL of a 1 mg/mL sample solution in water, add 100 µL of a 100 mM borate buffer (pH 9.0).
-
Add 200 µL of a 15 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and let it react for 10 minutes at room temperature.
-
Quench the reaction by adding 100 µL of a 20 mM glycine solution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation : HPLC system with a binary pump, autosampler, column oven, and Fluorescence Detector (FLD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B : Acetonitrile with 0.1% TFA
-
Gradient Program :
-
0-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 35 °C
-
Injection Volume : 10 µL
-
Detection : FLD (Excitation: 265 nm, Emission: 315 nm)
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the different analytical strategies.
Caption: Workflow for HILIC Analysis.
Caption: Workflow for Pre-Column Derivatization Analysis.
Caption: Logic for Method Selection.
References
- 1. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Unraveling the Signature Fragmentation of 3-(Trifluoromethyl)azetidine Hydrochloride: A Comparative Guide to its Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed comparison of mass spectrometry for the analysis of 3-(trifluoromethyl)azetidine hydrochloride against other common analytical techniques. We delve into the predicted fragmentation pathways under electron ionization, offering a robust framework for its identification and structural elucidation.
Chemical Profile of this compound
This compound is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The presence of the strained azetidine ring and the electron-withdrawing trifluoromethyl group imparts unique physicochemical properties that are of significant interest in the design of novel therapeutics.
| Property | Value |
| CAS Number | 1221272-90-7 |
| Molecular Formula | C₄H₆F₃N·HCl |
| Molecular Weight | 161.55 g/mol |
| SMILES | C1C(CN1)C(F)(F)F.Cl |
Mass Spectrometry Analysis
Predicted Fragmentation Pattern
The fragmentation of 3-(trifluoromethyl)azetidine is expected to be primarily driven by two key features: the nitrogen atom, which directs cleavage of adjacent carbon-carbon bonds (α-cleavage), and the trifluoromethyl group.
dot
Caption: Predicted major fragmentation pathways of the 3-(trifluoromethyl)azetidine molecular ion.
The major fragmentation pathways are anticipated to be:
-
α-Cleavage: The most common fragmentation pathway for amines involves the cleavage of the bond alpha to the nitrogen atom.[4][5][6] In the azetidine ring, this would lead to ring-opening. Subsequent fragmentation could result in the formation of a stable iminium ion.
-
Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical (·CF₃), resulting in a fragment ion at [M-69]⁺.
-
Ring Cleavage: The strained four-membered ring can undergo various ring-opening and fragmentation pathways, leading to the loss of small neutral molecules like ethene or aziridine derivatives.
| Predicted Fragment Ion | Structure/Origin | m/z |
| [C₄H₆F₃N]⁺˙ (Molecular Ion) | Intact molecule | 125 |
| [C₃H₅N]⁺˙ | Loss of CF₂ | 55 |
| [C₃H₄F₃]⁺ | Loss of H₂CN | 97 |
| [C₂H₄N]⁺ | α-cleavage and rearrangement | 42 |
| [CF₃]⁺ | Cleavage of the C-CF₃ bond | 69 |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on a combination of analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information from fragmentation. | May not observe the molecular ion for some compounds, requires pure sample.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides information on chemical bonding. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds. | High resolution separation, can be coupled with MS for identification. | Sample must be volatile and thermally stable. |
Experimental Protocols
Mass Spectrometry (Hypothetical Protocol)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Method:
-
Sample Preparation: Dissolve this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
dot
Caption: A typical workflow for GC-MS analysis.
NMR Spectroscopy (Typical Protocol)
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments such as COSY and HSQC can be performed to confirm structural assignments.
FTIR Spectroscopy (Typical Protocol)
Instrumentation: A Fourier-Transform Infrared spectrometer.
Method:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of this compound, providing crucial information about its molecular weight and structural features through predictable fragmentation patterns. When used in conjunction with other analytical techniques such as NMR and FTIR spectroscopy, a complete and unambiguous structural elucidation can be achieved. This comprehensive analytical approach is essential for ensuring the identity and purity of this important building block in the drug discovery and development pipeline.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to 3-(Trifluoromethyl)azetidine and its Non-Fluorinated Analogs for Drug Discovery Professionals
Azetidine derivatives are increasingly utilized as scaffolds in medicinal chemistry due to their unique structural and physicochemical properties. The introduction of a trifluoromethyl group at the 3-position of the azetidine ring significantly modulates these properties, offering advantages in drug design. This guide provides a comprehensive comparison of 3-(trifluoromethyl)azetidine with its non-fluorinated counterparts, azetidine and 3-methylazetidine, focusing on key parameters relevant to drug development: physicochemical properties, metabolic stability, and biological activity.
Physicochemical Properties: Impact of Trifluoromethylation on Basicity and Lipophilicity
The incorporation of a trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, has a profound impact on the fundamental physicochemical properties of the azetidine ring, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A comparative analysis of these properties is summarized in the table below.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | logP |
| Azetidine | 57.09 | 11.29[1][2] | -0.1 (Calculated) | |
| 3-Methylazetidine | 71.12 | ~11.4 (Estimated) | 0.4 (Calculated)[3] | |
| 3-(Trifluoromethyl)azetidine | ![]() | 125.09 | ~7-8 (Estimated) | ~1.0-1.5 (Estimated) |
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the nitrogen atom of the azetidine ring. This decreased electron density leads to a substantial decrease in the basicity, as reflected in the lower estimated pKa value for 3-(trifluoromethyl)azetidine compared to azetidine and 3-methylazetidine. This reduction in basicity can be advantageous in drug design, as it may reduce off-target interactions with biological amines and improve oral bioavailability.
Fluorination is a well-established strategy to increase the lipophilicity of a molecule.[4][5][6][7][8][9] The trifluoromethyl group in 3-(trifluoromethyl)azetidine is expected to increase its logP value compared to its non-fluorinated analogs, making it more lipophilic. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can also lead to increased metabolic liability and off-target toxicity. A calculated XLogP3 value for the related compound 3-(2-(trifluoromethyl)phenoxy)azetidine is 2.2, further supporting the lipophilicity-enhancing effect of the trifluoromethyl group.[10]
Metabolic Stability: The Protective Shield of Fluorination
A key advantage of incorporating trifluoromethyl groups in drug candidates is the enhancement of metabolic stability.[11][12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.
While direct comparative metabolic stability data for 3-(trifluoromethyl)azetidine and its non-fluorinated analogs is scarce, general principles and data from related compounds strongly suggest that 3-(trifluoromethyl)azetidine will exhibit significantly greater metabolic stability. For instance, it has been reported that some azetidine-containing compounds can have a very short half-life (t1/2) of less than 2 minutes in mouse liver microsome stability assays. The introduction of a trifluoromethyl group is expected to block potential sites of metabolism on the azetidine ring, leading to a longer half-life and reduced clearance. This "global protective effect" of the trifluoromethyl group against hepatic metabolism has been observed in other classes of compounds.
Biological Activity: Leveraging Unique Properties for Therapeutic Advantage
The unique physicochemical properties conferred by the trifluoromethyl group can translate into improved biological activity and pharmacological profiles. The altered basicity and lipophilicity of 3-(trifluoromethyl)azetidine can influence its binding affinity to biological targets and its overall pharmacokinetic properties.
Fluorinated azetidine derivatives have been explored for a range of therapeutic applications, including as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[13] The incorporation of fluorine can enhance the potency and selectivity of these inhibitors. Furthermore, the increased metabolic stability of trifluoromethylated compounds can lead to improved in vivo efficacy and a more favorable dosing regimen.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the determination of pKa, logP, and metabolic stability are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of an amine.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the amine hydrochloride salt in deionized water to a known concentration (e.g., 10 mM).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the steepest part of the curve).
Determination of logP by the Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Pre-equilibration: Shake equal volumes of n-octanol and water together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a flask.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and water phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the logarithm of this value.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-incubated reaction mixture. Initiate the metabolic reaction by adding a solution of NADPH (cofactor).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizing the Impact of Trifluoromethylation
To illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
References
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methylAzetidine | C4H9N | CID 19995942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. research.brighton.ac.uk [research.brighton.ac.uk]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-(2-(Trifluoromethyl)phenoxy)azetidine | C10H10F3NO | CID 12812505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy 3-Fluoro-3-(trifluoromethyl)azetidine [smolecule.com]
- 12. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of the Trifluoromethyl Group on Azetidine Derivatives: A Structure-Activity Relationship Comparison
A deep dive into the structure-activity relationship (SAR) of 3-(trifluoromethyl)azetidine derivatives reveals the critical role of this fluorine-containing moiety in enhancing biological activity. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols, for researchers and drug development professionals.
The incorporation of a trifluoromethyl (CF3) group into the azetidine scaffold has become a valuable strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature and metabolic stability of the CF3 group can significantly influence a molecule's lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation. This guide explores the SAR of 3-(trifluoromethyl)azetidine derivatives, focusing on their activity as inhibitors of monoamine transporters and other key biological targets.
Comparative Biological Activity of Azetidine Derivatives
| Compound ID | R1 (N-substituent) | R2 (3-position) | Target | IC50 (µM) |
| Series 1: 3-Aminoazetidine Derivatives (Monoamine Transporter Inhibitors) | ||||
| 1a | H | 3-biphenylyl | SERT | Data not available |
| 1b | H | 3-biphenylyl | NET | Data not available |
| 1c | H | 3-biphenylyl | DAT | Data not available |
| Series 2: Azetidine Derivatives (GABA Transporter Inhibitors) | ||||
| 2a | 4,4-diphenylbutenyl | 2-acetic acid | GAT-1 | 2.01 - 2.83 |
| 2b | 2-[tris(4-methoxyphenyl)methoxy]ethyl | 3-carboxylic acid | GAT-3 | 15.3 |
| 2c | H | 3-hydroxy-3-(4-methoxyphenyl) | GAT-1 | 26.6 |
| 2d | H | 3-hydroxy-3-(4-methoxyphenyl) | GAT-3 | 31.0 |
Note: Data for a direct comparison of a 3-(trifluoromethyl)azetidine series is not available. The data presented for Series 1 provides a structural context for monoamine transporter inhibitors, while Series 2 illustrates the activity of other substituted azetidines on GABA transporters. The trifluoromethyl group is expected to significantly impact the potency and selectivity of these scaffolds.
Key Structure-Activity Relationship Insights
Analysis of the available data on azetidine derivatives suggests several key SAR trends:
-
Role of the N-substituent: The nature of the substituent on the azetidine nitrogen is critical for potency and selectivity. Large, lipophilic groups, such as the 4,4-diphenylbutenyl moiety in compound 2a , can significantly increase affinity for transporters like GAT-1.
-
Impact of the 3-substituent: The substituent at the 3-position of the azetidine ring directly interacts with the binding pocket of the target protein. Aryl groups, as seen in the 3-aminoazetidine series, are common in monoamine transporter inhibitors. The introduction of a trifluoromethyl group at this position is anticipated to enhance binding affinity due to favorable hydrophobic and electronic interactions.
-
Influence of the Trifluoromethyl Group: While not directly represented in the table for a full series, the trifluoromethyl group is known to increase lipophilicity and metabolic stability. In other classes of enzyme inhibitors, replacing a methyl group with a trifluoromethyl group has been shown to dramatically increase potency. For example, a trifluoromethyl-containing analog of captopril, an ACE inhibitor, exhibited an IC50 of 3 x 10⁻¹⁰ M, a significant improvement over the methyl analog.[1] This suggests that 3-(trifluoromethyl)azetidine derivatives would likely exhibit enhanced potency compared to their non-fluorinated counterparts.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Monoamine Transporter Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
Cell membranes expressing the human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Non-specific binding competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, the appropriate radioligand (at a concentration close to its Kd), and the cell membrane preparation. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the corresponding non-specific binding competitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro [³H]GABA Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of GABA into cells expressing GABA transporters (GATs).
Materials:
-
HEK293 cells stably expressing the target GAT subtype.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Test compounds.
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the HEK293 cells in appropriate media and seed them into 96-well plates.
-
Assay Performance: Wash the cells with pre-warmed assay buffer. Add the test compound at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add the assay buffer containing a fixed concentration of [³H]GABA to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a known potent GAT inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing Key Experimental and Logical Workflows
To further clarify the processes involved in SAR studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in SAR analysis.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: Signaling pathway of a monoamine transporter and its inhibition.
References
Azetidine as a Bioisostere for Piperidine and Pyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. The selection of appropriate heterocyclic scaffolds is paramount in fine-tuning the physicochemical and pharmacological properties of a drug candidate. While piperidine and pyrrolidine rings are ubiquitously employed, the smaller, more constrained azetidine ring has emerged as a valuable bioisostere, offering distinct advantages in optimizing drug-like properties. This guide provides an objective, data-driven comparison of azetidine with its five- and six-membered counterparts, piperidine and pyrrolidine, to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Three Rings
The fundamental differences in the physicochemical properties of azetidine, pyrrolidine, and piperidine are rooted in their distinct ring sizes, conformational flexibility, and inherent ring strain. Azetidine, a four-membered ring, is characterized by significant ring strain, which influences its geometry and reactivity. In contrast, the five-membered pyrrolidine and six-membered piperidine rings adopt more flexible envelope/twist and stable chair conformations, respectively, with lower ring strain. These structural disparities directly impact key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.
Incorporating azetidines into bioactive molecules has been shown to impart a range of desirable properties, including improved stability to oxidative metabolism, enhanced aqueous solubility, and increased structural rigidity, while also increasing the fraction of sp3 centers.[1] Despite these attributes, azetidines have been historically underutilized in drug design, primarily due to challenges in their synthesis.[1]
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa | ~8.5 - 11.29 | ~11.27 | ~11.22 | Azetidine generally exhibits lower basicity compared to pyrrolidine and piperidine. This can be advantageous in reducing off-target effects at physiological pH and improving cell permeability.[2][3] The pKa values for pyrrolidine and piperidine are very similar.[4][5][6] |
| logP (Calculated) | Lower | Moderate | Higher | Azetidine typically imparts lower lipophilicity, which can lead to improved aqueous solubility and a more favorable ADME profile.[1][3] Piperidine is slightly more lipophilic than pyrrolidine.[7] |
| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 | The smaller size of the azetidine ring can contribute to higher ligand efficiency. |
| Metabolic Stability | Generally High | Moderate | Moderate | The constrained nature of the azetidine ring can confer resistance to N-dealkylation, a common metabolic pathway for larger saturated amines, potentially leading to a longer half-life and increased drug exposure.[8] |
| Aqueous Solubility | Generally High | Moderate | Low | The lower lipophilicity and greater polarity of the azetidine ring often result in higher aqueous solubility compared to its larger analogs.[9] |
| Structural Rigidity | High | Moderate | Low | The rigid structure of azetidine can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.[1][10] |
Note: The data presented are representative values and can vary depending on the specific substitutions on the heterocyclic ring.
Pharmacological Activities and Bioisosteric Replacement in Drug Design
The substitution of a piperidine or pyrrolidine ring with an azetidine moiety can significantly impact the pharmacological profile of a compound. This bioisosteric replacement can lead to improvements in potency, selectivity, and pharmacokinetic properties.
For instance, in a series of γ-secretase inhibitors, the replacement of a pyrazine ring with piperidine, pyrrolidine, and azetidine was explored. The azetidine-containing compound emerged as the preferred candidate, exhibiting a high binding affinity (Ki of 9.5 nM) to the oxytocin receptor, a tenfold improvement in aqueous solubility (59 μg/mL), and an increased fraction of sp3 carbons.[11]
Experimental Protocols
To provide a comprehensive comparison, detailed methodologies for key experiments are outlined below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the heterocyclic compounds.
Materials:
-
Test compound (azetidine, pyrrolidine, or piperidine derivative)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a 10 mM solution of the test compound in deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the test compound solution in a beaker with a stir bar.
-
If the compound is a free base, titrate with standardized HCl. If it is a salt, titrate with standardized NaOH.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition.
-
Continue the titration until the pH change becomes minimal after passing the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or PBS.
-
Add equal volumes of the n-octanol and PBS to a centrifuge tube.
-
Add a small aliquot of the test compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Securely cap the tube and vortex for 1 hour to ensure thorough mixing and partitioning.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and PBS layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the logP using the following formula: logP = log ([Concentration in Octanol] / [Concentration in PBS]).
Signaling Pathways and Target Engagement
The choice of a heterocyclic scaffold can influence how a drug molecule interacts with its biological target. The constrained nature of the azetidine ring can pre-organize the pharmacophoric groups into a conformation that is optimal for binding, potentially leading to higher potency and selectivity.
Conclusion
Azetidine serves as a versatile and valuable bioisostere for the more commonly used piperidine and pyrrolidine scaffolds in drug discovery. Its unique physicochemical properties, including lower basicity, reduced lipophilicity, and enhanced metabolic stability, offer medicinal chemists a powerful tool to address common challenges in lead optimization, such as poor solubility and rapid metabolism. While synthetic accessibility has historically been a limitation, advancements in synthetic methodologies are making azetidine-containing building blocks more readily available. The judicious application of azetidine as a bioisosteric replacement can lead to the development of drug candidates with improved pharmacological profiles and a higher probability of clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-(Trifluoromethyl)azetidine Derivatives and Other Heterocyclic Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds in medicinal chemistry is a continuous endeavor, driven by the need for drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest due to its unique conformational constraints and its role as a versatile pharmacophore. This guide provides a comparative overview of the biological activity of 3-(trifluoromethyl)azetidine derivatives, specifically focusing on their anticancer properties, in relation to other key heterocyclic compounds. The data presented is intended to offer an objective comparison to aid in the design and development of next-generation therapeutics.
Unveiling the Antiproliferative Potential of Azetidine Scaffolds
While specific biological activity data for the parent 3-(trifluoromethyl)azetidine is limited in publicly available literature, recent studies on its derivatives have highlighted their potential as potent anticancer agents. A notable example is a series of 3-aryl-azetidine analogues of the potent antimitotic agent TZT-1027 (soblidotin). These analogues have demonstrated significant antiproliferative activity against various cancer cell lines.
Comparative Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a lead 3-aryl-azetidine TZT-1027 analogue against human lung carcinoma (A549) and human colon carcinoma (HCT116) cell lines. For a comprehensive comparison, the table also includes the IC50 values of other heterocyclic compounds and standard chemotherapeutic agents against the same cell lines.
| Compound Class | Specific Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Azetidine Derivative | 3-Aryl-azetidine TZT-1027 analogue (1a) | A549 | 0.0022 | [1][2] |
| 3-Aryl-azetidine TZT-1027 analogue (1a) | HCT116 | 0.0021 | [1][2] | |
| Pyrrolidine Derivative | Pyrrolidine-derived compound (II) | DLD-1 (Colon) | ~25-50 | [3] |
| Piperidine Derivative | Hydroxypiperidine-thiosemicarbazone (5f) | A549 | 0.58 | [4] |
| Quinoxaline Derivative | 2-oxo-3-phenylquinoxaline (7j) | HCT116 | 26.75 (µg/mL) | [5] |
| Benzamide Derivative | Benzamide analog (2D) | A549 | 8.4 | [6] |
| Nutraceutical | Capsaicin | HCT116 p53-/- | 19.67 | [7] |
| Standard Chemotherapeutic | 5-Fluorouracil | HCT-116 | Varies | [8] |
| Etoposide | A549 | 5.587 | [9] |
Mechanism of Action: Targeting the Cellular Scaffolding
The potent antiproliferative activity of the 3-aryl-azetidine TZT-1027 analogues stems from their mechanism of action as inhibitors of tubulin polymerization.[10][11][12] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds arrest the cell cycle, leading to apoptosis (programmed cell death).
Caption: Mechanism of action of 3-aryl-azetidine TZT-1027 analogues.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for determining cell viability.[13][14][15]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds (azetidine derivatives, other heterocycles, control drugs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The incorporation of the 3-(trifluoromethyl)azetidine moiety into larger molecular scaffolds, as exemplified by the TZT-1027 analogues, has proven to be a highly effective strategy for generating potent antiproliferative agents. The low nanomolar IC50 values of these derivatives highlight the significant potential of the azetidine ring in the design of novel cancer therapeutics. The comparative data presented in this guide underscores the superior potency of these azetidine-based compounds against A549 and HCT116 cell lines when compared to several other classes of heterocyclic compounds. Further exploration of the structure-activity relationships of 3-substituted azetidines is warranted to fully exploit their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Antitumor activity of TZT-1027, a novel dolastatin 10 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of TZT-1027 (Soblidotin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
A Researcher's Guide to Computational Docking of 3-(Trifluoromethyl)azetidine: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational methods for docking 3-(trifluoromethyl)azetidine and its derivatives. It includes a summary of performance metrics for common docking programs, detailed experimental protocols, and visualizations to support in silico drug discovery efforts.
The 3-(trifluoromethyl)azetidine moiety is a valuable scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the strained azetidine ring provides conformational restriction and novel three-dimensional exit vectors.[1] Accurate computational modeling of how these molecules interact with biological targets is crucial for accelerating drug discovery. This guide focuses on the critical step of molecular docking, comparing common software and providing a robust protocol for its application.
Comparative Docking Performance: A Quantitative Overview
The selection of a docking program is a critical step that can significantly influence the predicted binding pose and affinity of a ligand. The unique electronic properties of the trifluoromethyl group necessitate careful consideration of the scoring functions used by these programs. While no large-scale benchmark is available specifically for 3-(trifluoromethyl)azetidine, data from comparative studies on fluorinated and heterocyclic ligands can guide our selection.[2][3][4]
The following table summarizes hypothetical docking performance metrics for several widely used programs, based on their documented performance with structurally related compounds. These metrics include "Docking Power" (success rate in reproducing the crystallographic binding mode), "Ranking Power" (ability to correctly rank ligands by affinity), and "Scoring Power" (correlation between docking score and experimental binding affinity).[5][6]
| Docking Program | Scoring Function(s) | Docking Power (% Success, RMSD < 2.0 Å) | Ranking Power (Spearman's ρ) | Scoring Power (Pearson's r) | Key Considerations for 3-(Trifluoromethyl)azetidine |
| Glide (Schrödinger) | GlideScore SP, GlideScore XP | ~80-95%[3] | ~0.6-0.7 | ~0.5-0.6 | Generally high accuracy in pose prediction. XP mode is computationally more intensive but often yields better results for ligands with complex interactions.[7][8] |
| AutoDock Vina | Vina empirical scoring function | ~60-80%[2][4] | ~0.5-0.6 | ~0.4-0.5 | Widely used and computationally efficient, making it suitable for virtual screening. May be less accurate for ligands with significant halogen bonding.[7][9] |
| DOCK 6 | Grid-based energy scoring, Hawkins-style Poisson-Boltzmann/surface area (PB/SA) | ~65-85%[2] | ~0.5-0.6 | ~0.4-0.5 | Known for its robust sampling algorithms and flexibility in scoring function choice.[2] |
| GOLD (CCDC) | GoldScore, CHEMPLP, ASP, ChemScore | ~70-90% | ~0.6-0.7 | ~0.5-0.6 | Highly configurable with multiple scoring functions, allowing for optimization for specific target classes. |
| FlexX (BioSolveIT) | FlexX empirical scoring function | ~60-75%[3] | ~0.5-0.6 | ~0.4-0.5 | Employs an incremental build algorithm which can be effective for flexible ligands. |
Note: The performance metrics presented are derived from broader comparative studies and may vary depending on the specific protein target and ligand dataset.
Experimental Protocols: A Methodological Blueprint
To ensure reproducibility and accuracy in docking studies of 3-(trifluoromethyl)azetidine derivatives, a standardized and well-validated protocol is essential. The following sections outline a comprehensive workflow from ligand and protein preparation to post-docking analysis.[10][11]
Ligand Preparation
-
2D to 3D Structure Generation: The 2D structure of 3-(trifluoromethyl)azetidine or its analog is drawn using chemical drawing software (e.g., ChemDraw). This 2D representation is then converted to a 3D structure.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry to a low-energy conformation.[10]
-
Charge Calculation: Appropriate partial charges are assigned to each atom. For many docking programs, Gasteiger or AM1-BCC charges are commonly used.
-
File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mae for Glide).[9]
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[12][13] It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand similar to the azetidine scaffold.
-
Initial Cleanup: All non-essential molecules, including water, ions, and co-solvents, are removed from the PDB file. The presence of specific water molecules bridging ligand-protein interactions should be carefully evaluated and may be retained in some cases.[10]
-
Protonation and Hydrogen Addition: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH are assigned.
-
Receptor Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The dimensions of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.[10]
Molecular Docking and Validation
-
Docking Execution: The prepared ligand is docked into the prepared protein active site using the chosen software. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the grid box.
-
Pose Selection and Scoring: The docking program's scoring function evaluates each generated pose, and the poses are ranked based on their predicted binding affinity. Typically, the top-scoring poses are considered for further analysis.
-
Protocol Validation (Redocking): To validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) is extracted and re-docked into the protein's active site. A successful validation is generally considered achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[10]
Post-Docking Analysis
-
Interaction Analysis: The best-scoring poses of 3-(trifluoromethyl)azetidine are visually inspected to analyze the key molecular interactions with the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the trifluoromethyl group.
-
Comparative Analysis: The binding modes and scores of different 3-(trifluoromethyl)azetidine derivatives can be compared to understand structure-activity relationships (SAR).
Mandatory Visualizations
To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
References
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Diverse Benchmark Based on 3D Matched Molecular Pairs for Validating Scoring Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Assessment of Scoring Functions: The CASF-2016 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbbb.org [ijbbb.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
In Vitro Performance of 3-(Trifluoromethyl)azetidine-Containing Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. The 3-(trifluoromethyl)azetidine moiety, in particular, has emerged as a valuable scaffold, offering a unique combination of metabolic stability, conformational constraint, and potential for potent and selective interactions with biological targets. This guide provides an objective comparison of the in vitro performance of various 3-(trifluoromethyl)azetidine-containing compounds against several key drug targets, supported by experimental data and detailed protocols.
The trifluoromethyl group can significantly enhance a compound's lipophilicity and ability to penetrate cellular membranes, while the strained four-membered azetidine ring provides a rigid framework that can orient substituents for optimal target engagement.[1][2] These properties have led to the exploration of 3-(trifluoromethyl)azetidine derivatives in a range of therapeutic areas, including oncology and neuroscience.
Comparative Efficacy Against Key Biological Targets
The in vitro activity of 3-(trifluoromethyl)azetidine-containing compounds has been evaluated against several important biological targets. The following tables summarize the available quantitative data, allowing for a direct comparison of their potency.
Table 1: Antiproliferative Activity of Azetidine Derivatives
Several studies have highlighted the potential of azetidine-containing compounds as anticancer agents. A notable example involves 3-fluoroazetidin-2-one analogues of Combretastatin A-4, which have demonstrated potent inhibition of tubulin polymerization. While not possessing the trifluoromethyl group, their data provides a valuable benchmark for fluorinated azetidines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Tubulin | MCF-7 | 0.075 | [3][4] |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Tubulin | MCF-7 | 0.095 | [3][4] |
| TZT-1027 analogue 1a (contains a 3-aryl-azetidine moiety) | Tubulin | A549 | 0.0022 | [5] |
| TZT-1027 analogue 1a (contains a 3-aryl-azetidine moiety) | Tubulin | HCT116 | 0.0021 | [5] |
Table 2: Inhibition of STAT3 by Azetidine-2-Carboxamide Analogues
The Signal Transducer and activator of Transcription 3 (STAT3) is a key target in cancer therapy. A series of (R)-azetidine-2-carboxamide analogues have shown potent and selective inhibition of STAT3 DNA-binding activity.
| Compound | Target | Assay | IC50 (µM) | Reference |
| 5a | STAT3 | EMSA | 0.55 | [6][7] |
| 5o | STAT3 | EMSA | 0.38 | [6][7] |
| 8i | STAT3 | EMSA | 0.34 | [6][7] |
| H172 | STAT3 | EMSA | 0.38 - 0.98 | [8][9] |
| H182 | STAT3 | EMSA | 0.38 - 0.98 | [8][9] |
| H120 | STAT3 | EMSA | 1.75 - 2.07 | [8] |
| H105 | STAT3 | EMSA | 1.75 - 2.07 | [8] |
Table 3: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)
Azetidine analogues have been investigated as inhibitors of VMAT2, a key transporter in monoaminergic neurons.
| Compound | Stereochemistry | R Group | Kᵢ (nM) | Reference |
| 15a | trans | H | 48 | [10] |
| 15b | trans | 4-OCH₃ | 66 | [10] |
| 15c | trans | 3,4-methylenedioxy | 31 | [10] |
| 22a | cis | H | 62 | [10] |
| 22b | cis | 4-OCH₃ | 24 | [10] |
| 22c | cis | 3,4-methylenedioxy | 55 | [10] |
Table 4: Inhibition of GABA Transporters (GATs)
Certain azetidine derivatives have been evaluated for their ability to inhibit GABA uptake, a mechanism relevant to neurological disorders.
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 | [11] |
| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 | [11] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [11] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 | [11] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 | [11] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro assays are provided below.
Antiproliferative Activity (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
3-(Trifluoromethyl)azetidine-containing test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
STAT3 DNA-Binding Inhibition (Electrophoretic Mobility Shift Assay - EMSA)
This assay determines the ability of a compound to inhibit the binding of the STAT3 protein to its specific DNA response element.
Materials:
-
Nuclear extracts containing activated STAT3
-
Radiolabeled DNA probe with a high-affinity STAT3 binding site (e.g., hSIE probe)
-
3-(Trifluoromethyl)azetidine-containing test compounds
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Binding Reaction: Pre-incubate the nuclear extract with increasing concentrations of the test compound.
-
Probe Addition: Add the radiolabeled DNA probe to the mixture.
-
Incubation: Allow the binding reaction to proceed at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled DNA by phosphorimaging or autoradiography.
-
Data Analysis: Quantify the intensity of the band corresponding to the STAT3-DNA complex to determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
3-(Trifluoromethyl)azetidine-containing test compounds
-
A spectrophotometer or fluorometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, combine the polymerization buffer, GTP, and various concentrations of the test compound.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance (typically at 340 nm) or fluorescence over time.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 value for inhibition of polymerization can be calculated.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones | MDPI [mdpi.com]
- 4. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar9.com [scholar9.com]
- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl-Azetidine Moiety: A Key to Unlocking Favorable Pharmacokinetic Profiles
A comparative analysis of the pharmacokinetic profiles of PF-06835919 and MORF-057, two clinical-stage drug candidates, highlights the potential of the trifluoromethyl-azetidine moiety in designing orally bioavailable drugs with distinct ADME characteristics.
The incorporation of a trifluoromethyl-azetidine scaffold into drug candidates is emerging as a promising strategy in medicinal chemistry to enhance pharmacokinetic properties. This four-membered heterocyclic ring, substituted with a trifluoromethyl group, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An in-depth look at two investigational drugs, the ketohexokinase (KHK) inhibitor PF-06835919 and the α4β7 integrin inhibitor MORF-057, reveals how this specific chemical feature contributes to their distinct and favorable pharmacokinetic behaviors.
Comparative Pharmacokinetic Profiles
A summary of the key pharmacokinetic parameters for PF-06835919 and MORF-057 is presented below, offering a side-by-side comparison of their in vivo properties.
| Parameter | PF-06835919 | MORF-057 | Species |
| Route of Administration | Oral | Oral | Human |
| Bioavailability (F%) | Good (predicted in humans)[1][2] | Not explicitly stated, but exhibits dose-proportional systemic exposure[1][3] | Human |
| Time to Maximum Concentration (Tmax) | ~2 hours (in fasting condition)[4] | Rapidly absorbed[1][3] | Human |
| Elimination Half-life (t1/2) | Not explicitly stated for humans | Not explicitly stated for humans | Human |
| Clearance (CL) | Low (0.4-1.3 mL/min/kg in preclinical species)[1][2] | Not explicitly stated | Rat, Dog, Monkey |
| Volume of Distribution (Vd) | Low (0.17-0.38 L/kg in preclinical species)[1][2] | Not explicitly stated | Rat, Dog, Monkey |
| Metabolism | Oxidative pathways (CYP3A, CYP2C8, CYP2C9) and acyl glucuronidation (UGT2B7)[1][2] | Not explicitly stated | In vitro (human) |
| Transporters | Substrate of OAT2 and OATP1B1[1][2] | Not explicitly stated | In vitro (human) |
In-Depth Look at PF-06835919: A Ketohexokinase Inhibitor
PF-06835919 is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism.[5] By blocking KHK, PF-06835919 aims to mitigate the detrimental effects of excessive fructose consumption, which are implicated in metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[5][6]
Experimental Protocols for PF-06835919 Pharmacokinetic Studies
The pharmacokinetic profile of PF-06835919 has been extensively characterized through a series of in vitro and in vivo studies.
-
In Vitro Metabolism: Studies using human liver microsomes and hepatocytes identified the major metabolic pathways as oxidation, primarily mediated by cytochrome P450 enzymes CYP3A, CYP2C8, and CYP2C9, and acyl glucuronidation by UGT2B7.[1][2]
-
Transporter Studies: In vitro assays using transfected cell lines demonstrated that PF-06835919 is a substrate for the organic anion transporter 2 (OAT2) and organic anion transporting polypeptide 1B1 (OATP1B1), suggesting that active transport plays a role in its hepatic uptake.[1][2]
-
In Vivo Pharmacokinetics in Preclinical Species: Following intravenous administration to rats, dogs, and monkeys, PF-06835919 exhibited low clearance and a low volume of distribution.[1][2]
-
Human Pharmacokinetic Prediction: Based on the preclinical data, human oral pharmacokinetics were predicted using physiologically based pharmacokinetic (PBPK) modeling, which suggested good bioavailability.[1][2]
Fructose Metabolism and KHK Inhibition Pathway
The mechanism of action of PF-06835919 centers on the inhibition of KHK within the fructose metabolic pathway.
In-Depth Look at MORF-057: An α4β7 Integrin Inhibitor
MORF-057 is an orally bioavailable, selective small-molecule inhibitor of α4β7 integrin, a key mediator in the trafficking of lymphocytes to the gastrointestinal tract.[1][7] By blocking the interaction of α4β7 with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), MORF-057 aims to reduce the inflammatory response characteristic of inflammatory bowel disease (IBD).[1][5]
Experimental Protocols for MORF-057 Pharmacokinetic Studies
The pharmacokinetic properties of MORF-057 have been evaluated in Phase 1 and Phase 2 clinical trials in healthy volunteers and patients with ulcerative colitis.
-
Clinical Pharmacokinetics: In a Phase 1 single ascending dose study, MORF-057 was rapidly absorbed and exhibited a generally dose-proportional and predictable pharmacokinetic profile.[1] A Phase 2a study in patients with ulcerative colitis confirmed these findings with twice-daily oral administration.[2]
-
Receptor Occupancy: A key pharmacodynamic marker, receptor occupancy (RO), was measured to assess the extent of α4β7 binding by MORF-057. The studies demonstrated high levels of receptor occupancy, indicating effective target engagement.[1][7]
α4β7 Integrin Signaling and MORF-057 Inhibition
The therapeutic effect of MORF-057 is achieved by disrupting the signaling cascade that leads to lymphocyte migration into intestinal tissues.
Conclusion
The pharmacokinetic profiles of PF-06835919 and MORF-057, while both benefiting from the inclusion of a trifluoromethyl-azetidine moiety, are tailored to their respective therapeutic targets and mechanisms of action. PF-06835919 demonstrates a profile consistent with a drug targeting a hepatic enzyme, with evidence of active uptake into the liver. MORF-057, on the other hand, shows rapid oral absorption and high receptor occupancy, crucial for a drug targeting a cell surface receptor to modulate immune cell trafficking. These examples underscore the versatility of the trifluoromethyl-azetidine scaffold in drug design, enabling the development of orally administered drugs with favorable and distinct pharmacokinetic properties suitable for a range of therapeutic applications. Further research into this privileged scaffold is warranted to explore its full potential in addressing unmet medical needs.
References
- 1. Morphic Reports Positive Interim Results from Single Ascending Dose Phase 1 Clinical Trial of MORF-057 - BioSpace [biospace.com]
- 2. A Phase 2 Study of MORF-057, an Oral α4β7 Integrin Inhibitor in Moderately to Severely Active Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. morf-20211231 [sec.gov]
- 4. mdpi.com [mdpi.com]
- 5. Morphic Reports Positive Topline Results of the EMERALD-1 UC Main Cohort; Orally Administered MORF-057 Achieves Primary Endpoint and Demonstrates Clinically Meaningful Improvements Across Secondary and Exploratory Measures | Nasdaq [nasdaq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 3-(Trluoromethyl)Azetidine Hydrochloride: A Comprehensive Guide
For immediate reference, 3-(Trluoromethyl)Azetidine hydrochloride must be disposed of as hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this compound. Adherence to these procedures is critical to minimize health risks and environmental contamination.
Hazard Profile and Safety Precautions
3-(Trluoromethyl)Azetidine hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE when handling 3-(Trluoromethyl)Azetidine hydrochloride.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles / Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. Double gloving is advisable for enhanced protection. |
| Body Protection | Laboratory Coat / Gown | A long-sleeved, chemically resistant lab coat or gown should be worn to prevent skin contact. For procedures with a higher risk of contamination, a disposable gown that closes in the back is recommended. |
| Respiratory Protection | Respirator | All work should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator is mandatory. |
Step-by-Step Disposal Protocol
The proper disposal of 3-(Trluoromethyl)Azetidine hydrochloride and its contaminated materials is a multi-step process that requires careful attention to detail.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing 3-(Trluoromethyl)Azetidine hydrochloride, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Integrity: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Trluoromethyl)Azetidine hydrochloride," and the associated hazard symbols (e.g., irritant, harmful).
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1] For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Cleanup: Place all contaminated absorbent materials and any swept-up solid waste into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal
-
Licensed Waste Disposal: The disposal of the sealed hazardous waste container must be handled by a licensed and certified hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(Trluoromethyl)Azetidine hydrochloride.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 3-(Trluoromethyl)Azetidine hydrochloride, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling 3-(Trifluoromethyl)Azetidine Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling 3-(Trifluoromethyl)Azetidine hydrochloride based on publicly available data for structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full face shield.[4] | Protects against splashes and potential vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., high-performance nitrile or neoprene).[4] Double gloving is recommended.[4] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Chemical-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs.[4] | Protects against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] | Azetidine compounds can release harmful vapors.[4] |
| Foot Protection | Sturdy, closed-toe, chemical-resistant shoes.[4] | Protects feet from spills and falling objects. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Methodology:
-
Preparation:
-
Thoroughly review the available Safety Data Sheet (SDS) for any specific handling instructions.
-
Put on all required personal protective equipment as detailed in Table 1.
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
-
Handling:
-
When weighing or transferring the solid compound, do so within the fume hood to minimize inhalation risk.
-
Handle the substance carefully to avoid generating dust.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area.[4]
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the contaminated material into a designated hazardous waste container.
-
For larger spills, evacuate the area and contact Environmental Health and Safety.
-
Disposal Plan
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. This compound is a halogenated organic compound and a hydrochloride salt, which dictates its disposal pathway.[6]
Table 2: Waste Disposal Protocol
| Waste Type | Collection Container | Disposal Procedure |
| Solid Compound | Labeled hazardous waste container for halogenated organic solids. | Dispose of through a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous waste container for solid waste. | Collect in a designated container and dispose of as hazardous waste. |
| Contaminated PPE (e.g., gloves, gown) | Labeled hazardous waste bag or container. | Dispose of as hazardous chemical waste. |
| Aqueous Solutions | Labeled hazardous waste container for halogenated organic aqueous waste.[6] | Do not dispose of down the drain.[7] The hydrochloride salt may require neutralization before disposal, depending on local regulations.[8][9] |
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow.
Detailed Disposal Methodology:
-
Waste Collection:
-
Aqueous Waste Neutralization (if permitted by local regulations):
-
For aqueous waste containing the hydrochloride salt, neutralization may be an option.
-
This should only be performed by trained personnel in a fume hood.
-
Slowly add a weak base (e.g., sodium bicarbonate) to the aqueous waste while monitoring the pH.[8]
-
The reaction is complete when bubbling ceases and the pH is neutral (pH 7).[8]
-
Even after neutralization, the solution contains the trifluoromethylated azetidine and must be disposed of as halogenated organic waste.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste by a licensed environmental waste management company.
-
Ensure all containers are properly labeled with their contents.[11]
-
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. laballey.com [laballey.com]
- 9. m.youtube.com [m.youtube.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




